5-fluoro-7-methoxy-4aH-quinazolin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C9H7FN2O2 |
|---|---|
Molekulargewicht |
194.16 g/mol |
IUPAC-Name |
5-fluoro-7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4,8H,1H3 |
InChI-Schlüssel |
HIZFTVQZPSKTCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=NC(=O)C2C(=C1)F |
Herkunft des Produkts |
United States |
Synthesis and Precursor Landscape of 5-Fluoro-7-Methoxyquinazolin-4(3H)-one: A Technical Whitepaper
Executive Summary
The quinazolin-4-one scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors, oncology therapeutics, and emerging antimalarial agents targeting PfATP4 . Specifically, 5-fluoro-7-methoxyquinazolin-4(3H)-one (CAS: 944742-29-4) is a highly sought-after building block. This whitepaper provides an in-depth mechanistic guide to the synthesis of this compound, detailing the critical precursors, thermodynamic considerations, and field-proven, self-validating experimental workflows.
Structural Integrity: Addressing the "4aH" Nomenclature Anomaly
In early literature and automated chemical databases, quinazolinones are occasionally misannotated. The designation of "4aH-quinazolin-4-one" highlights a common nomenclature artifact that must be clarified for scientific accuracy.
Thermodynamic Reality: The bridgehead carbon (C4a) cannot bear a hydrogen atom without severely disrupting the aromaticity of the fused bicyclic system. The thermodynamically stable and naturally occurring tautomer is 3H-quinazolin-4-one , where the proton resides on the N3 nitrogen. This allows for a fully conjugated, planar aromatic system. The "4aH" designation typically refers to a transient, non-isolable intermediate during reduction (e.g., dihydroquinazolinones) or is simply a typographical error for 3H. All synthetic pathways described herein yield the stable, aromatic 3H-tautomer .
Retrosynthetic Analysis & Precursor Selection
The construction of the 5-fluoro-7-methoxyquinazolin-4(3H)-one core relies on the strategic manipulation of functionalized aromatic precursors. The most efficient pathways utilize modern variations of the Niementowski quinazoline synthesis .
-
Primary Precursor: 2-Amino-6-fluoro-4-methoxybenzoic acid (CAS: 1509199-36-3) This anthranilic acid derivative provides the necessary ortho-amino and carboxylic acid functionalities for cyclocondensation .
-
Alternative Precursor: 2-Amino-6-fluoro-4-methoxybenzonitrile This intermediate is useful for direct cyclization using formic acid, bypassing the need for carboxylic acid hydrolysis, though it often requires harsher acidic conditions.
Retrosynthetic workflow for 5-fluoro-7-methoxyquinazolin-4(3H)-one.
Mechanistic Causality: The Cyclocondensation Pathway
The classical Niementowski synthesis requires heating anthranilic acids with formamide at 150–200 °C, which frequently leads to thermal degradation and poor yields. Modern, high-efficiency adaptations utilize formamidine acetate as the C1 synthon.
Causality of Reagent Choice: Formamidine acetate acts as both the carbon source and the ammonia equivalent. It significantly lowers the activation energy of the nucleophilic attack by forming a highly reactive amidine intermediate, allowing the reaction to proceed smoothly at 120–125 °C.
Mechanistic pathway of the formamidine-mediated cyclocondensation.
Validated Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems , where physical chemical changes provide real-time feedback on reaction progress.
Protocol A: Synthesis of 2-Amino-6-fluoro-4-methoxybenzoic acid
-
Nucleophilic Aromatic Substitution (SNAr): Dissolve 2,6-difluoro-4-methoxybenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO). Add aqueous ammonia (28%, 5.0 eq). Seal the vessel and heat to 80 °C for 8 hours. The electron-withdrawing nitrile group directs the highly selective substitution of the ortho-fluorine.
-
Self-Validating Checkpoint: The displacement of the fluorine atom generates ammonium fluoride. Reaction progress is visually validated by pouring the mixture into ice water; the less soluble 2-amino-6-fluoro-4-methoxybenzonitrile intermediate will quantitatively precipitate as a yellow solid.
-
-
Hydrolysis: Suspend the isolated nitrile intermediate in 20% aqueous NaOH and reflux for 12 hours.
-
Self-Validating Checkpoint: The hydrolysis of the nitrile releases ammonia gas. The reaction is complete when the evolution of basic vapors (verifiable via wet pH paper at the condenser outlet) ceases.
-
-
Isolation: Cool the mixture and acidify to pH 3 using 6M HCl. The protonation of the carboxylate induces the immediate, dense crystallization of 2-amino-6-fluoro-4-methoxybenzoic acid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Cyclocondensation to 5-Fluoro-7-methoxyquinazolin-4(3H)-one
-
Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-fluoro-4-methoxybenzoic acid (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol to achieve a 0.5 M concentration.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 125 °C) under a nitrogen atmosphere for 4-6 hours.
-
Self-Validation & Isolation: The reaction acts as its own indicator. The solution will initially become homogeneous. As the cyclodehydration proceeds, the planar, highly hydrophobic quinazolinone product precipitates directly from the hot solvent . This phase separation drives the equilibrium forward (Le Chatelier's principle) and provides a clear visual indicator of reaction completion. Once precipitation plateaus, cool the mixture to 0 °C, filter the off-white solid, wash with cold ethanol, and dry under high vacuum.
Quantitative Data Summary
The following table summarizes the physicochemical properties and expected yields for the key compounds in this synthetic workflow.
| Compound Name | Role in Synthesis | CAS Number | Molecular Weight | Typical Yield | Physical State |
| 2,6-Difluoro-4-methoxybenzonitrile | Starting Material | N/A | 169.13 g/mol | N/A | White solid |
| 2-Amino-6-fluoro-4-methoxybenzonitrile | SNAr Intermediate | N/A | 166.15 g/mol | 80 - 85% | Yellow solid |
| 2-Amino-6-fluoro-4-methoxybenzoic acid | Primary Precursor | 1509199-36-3 | 185.15 g/mol | 85 - 90% | Light yellow powder |
| 5-Fluoro-7-methoxyquinazolin-4(3H)-one | Target API Core | 944742-29-4 | 194.16 g/mol | 75 - 80% | Off-white powder |
References
-
Title: Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4 Source: ResearchGate URL: [Link]
-
Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL: [Link]
An In-depth Technical Guide to the Biological Activity of Fluoro- and Methoxy-Substituted Quinazolin-4-ones
Foreword: Navigating the Landscape of Quinazolinone Bioactivity
To the esteemed researcher,
The query for the biological activity of "5-fluoro-7-methoxy-4aH-quinazolin-4-one" has led to an important clarification. Following a comprehensive search of the current scientific literature, no specific data or studies corresponding to this exact chemical structure have been identified. The "4aH" designation suggests a specific tautomeric or isomeric form that is not commonly indexed or studied in the available literature.
However, this absence of information on a single, specific molecule opens the door to a broader and arguably more impactful exploration. The core chemical scaffold, a quinazolin-4-one substituted with fluoro and methoxy groups, represents a rich and highly active area of research in medicinal chemistry. These derivatives have shown a remarkable breadth of biological activities, making them a cornerstone in the development of novel therapeutics.[1][2][3]
Therefore, this technical guide has been structured to provide a comprehensive overview of the biological activities associated with the broader class of fluoro- and methoxy-substituted quinazolin-4-ones . By understanding the structure-activity relationships (SAR) and mechanisms of action of closely related and well-documented analogues, we can infer the potential biological profile of the originally queried compound and provide a solid foundation for future research endeavors.
This guide is intended for researchers, scientists, and drug development professionals. It synthesizes data from numerous studies to present a holistic view of the therapeutic potential of this important class of heterocyclic compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, among others, providing detailed experimental protocols and mechanistic insights to empower your research.
It is our hope that this guide will serve as a valuable resource, illuminating the vast potential of substituted quinazolinones and inspiring further investigation into their diverse biological activities.
Introduction to the Quinazolin-4-one Scaffold
The quinazolin-4-one nucleus is a bicyclic heterocyclic compound formed by the fusion of a pyrimidine ring with a benzene ring.[2][3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its biological effects.
The incorporation of fluorine and methoxy groups onto the quinazolinone scaffold has been a particularly fruitful strategy in drug discovery.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[5] In many cases, fluorination leads to enhanced biological activity.[1][5]
-
Methoxy Substitution: Methoxy groups can influence a compound's solubility, receptor-binding interactions, and electronic properties. Their presence is often associated with potent biological activities in various quinazolinone derivatives.[1]
This guide will explore the synergistic effect of these substitutions on the biological activities of quinazolin-4-ones, with a focus on their therapeutic potential.
Anticancer Activity: A Prominent Therapeutic Avenue
Substituted quinazolinones are most renowned for their potent anticancer properties.[2][3] Many derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[2][6]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazolinone derivatives function as EGFR tyrosine kinase inhibitors (TKIs). These compounds have been developed for the treatment of non-small cell lung cancer and other malignancies characterized by EGFR mutations.[7][8]
-
Aurora Kinase Inhibition: Certain quinazolin-4-one derivatives have been shown to inhibit Aurora kinases, which are essential for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[7]
-
PI3K/HDAC Dual Inhibition: Innovative research has led to the design of quinazolin-4-one-based hydroxamic acids that act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), two critical targets in cancer therapy.[7][9]
Caption: Quinazolinone derivatives inhibit multiple kinases, leading to reduced cell proliferation and induced apoptosis.
Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative effects of fluoro- and methoxy-substituted quinazolinones against a wide range of cancer cell lines.[10][11]
| Compound Class | Cancer Cell Lines | Observed Effect | Reference |
| 2-Substituted Quinazolin-4(3H)-ones | Various | Moderate to remarkable antiproliferative potency | [10] |
| Thiazole-Fused Quinazolin-8-ones | Huh7-D12, Caco-2, HCT-116, etc. | Inhibition of cell growth, with some compounds showing micromolar IC50 values. | [11] |
| Quinazolinone-Quinoxalindione Hybrids | MCF-7, HeLa | Cytotoxic activity, with nitro-substituted compounds showing high potency. | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of quinazolinone derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Antimicrobial Activity
The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[12]
Antibacterial Activity
Studies have shown that certain substituted quinazolinones exhibit significant activity against both Gram-positive and Gram-negative bacteria.[12] The incorporation of sulfonamide moieties into the quinazolinone structure has been shown to enhance antibacterial efficacy.[12]
Antifungal Activity
Some quinazolinone derivatives have demonstrated potent antifungal activity against various fungal strains.
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
Objective: To qualitatively assess the antibacterial activity of a test compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Test compound (dissolved in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates using a sterile cotton swab.
-
Well Preparation: Create wells in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well (zone of inhibition) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Anti-inflammatory Activity
Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[1][12]
Mechanism of Action
The anti-inflammatory effects of quinazolinones are thought to be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Caption: Quinazolinones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema Test in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats
-
Test compound
-
Positive control (e.g., ibuprofen)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (e.g., control, positive control, test compound groups).
-
Compound Administration: Administer the test compound or controls to the respective groups orally or via intraperitoneal injection.
-
Edema Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Other Biological Activities
Beyond the major areas discussed, substituted quinazolinones have shown a diverse range of other biological activities, including:
-
Anticonvulsant activity [1]
-
Antihypertensive activity [1]
-
Antidiabetic activity [1]
-
Antiviral activity, including against influenza A virus [3]
-
Antimalarial activity [3]
-
Adenosine A2B receptor antagonism [13]
-
Negative allosteric modulation of the mGlu7 receptor, with potential for antipsychotic-like properties [14]
Conclusion and Future Directions
The fluoro- and methoxy-substituted quinazolin-4-one scaffold is a highly versatile and pharmacologically significant structure. The existing body of research demonstrates its immense potential in the development of novel therapeutics for a wide range of diseases, most notably cancer, infectious diseases, and inflammatory disorders.
While no specific data exists for "5-fluoro-7-methoxy-4aH-quinazolin-4-one," the principles of structure-activity relationships derived from its analogues strongly suggest that it would likely exhibit significant biological activity. Future research should focus on the synthesis and biological evaluation of this specific compound to ascertain its unique pharmacological profile.
Furthermore, continued exploration of novel substitution patterns on the quinazolinone core, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of even more potent and selective drug candidates. The development of multi-target quinazolinone derivatives also represents a promising strategy for tackling complex diseases like cancer.
References
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Al-Ostath, A., et al. (Year not provided). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC. [Link]
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Kostakis, I. K., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]
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Gellis, A., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. [Link]
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Abnous, K., et al. (Year not provided). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. [Link]
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Mallesha, L. (2017). Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. [Link]
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Chen, Y., et al. (Year not provided). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. [Link]
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(Author not provided). (Year not provided). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (Publication source not provided). [Link]
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Dabholkar, V. V., et al. (Year not provided). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
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(Author not provided). (Year not provided). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]
-
(Author not provided). (2017). Structure-based Design and Pharmacological Study of Fluorinated Fused Quinazolines as Adenosine A2B Receptor Antagonists. JSciMed Central. [Link]
-
Abdel-Rahman, A. A.-H. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]
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(Author not provided). (Year not provided). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,-. (Publication source not provided). [Link]
-
Lee, S., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]
-
Rishipathak, D. D., et al. (Year not provided). Activity of Quinazoline Derivatives: A Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]
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(Author not provided). (Year not provided). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. [Link]
-
(Author not provided). (Year not provided). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PMC. [Link]
-
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]
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(Author not provided). (Year not provided). 5,7-difluoro-4aH-quinazolin-4-one. PubChem. [Link]
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(Author not provided). (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
(Author not provided). (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]3/62)
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5-fluoro-7-methoxy-4aH-quinazolin-4-one structure-activity relationship
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-7-Methoxy-4(3H)-Quinazolinone Scaffolds in Kinase Inhibitor Design
Executive Summary: The Quinazolinone Scaffold in Modern Oncology
The quinazoline and quinazolinone heterocyclic cores represent one of the most privileged scaffolds in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors[1]. While the 4-anilinoquinazoline backbone is famous for first-generation EGFR inhibitors (e.g., gefitinib, erlotinib), advanced structural optimization has led to the exploration of the 5-fluoro-7-methoxy-4(3H)-quinazolinone (often tautomerically referenced as 4aH-quinazolin-4-one) as a highly specialized precursor[2].
This specific substitution pattern—a fluorine atom at C5 and a methoxy/alkoxy group at C7—acts as a thermodynamic and steric master key. It allows medicinal chemists to design molecules that potently inhibit mutant kinases (such as KIT and PDGFRα) while actively sparing structurally similar off-target kinases (like KDR/VEGFR2), thereby eliminating dose-limiting toxicities such as severe hypertension[3].
Mechanistic Rationale: The Physics of the 5,7-Disubstitution
To understand why the 5-fluoro-7-methoxy configuration is so potent, we must analyze the causality behind the molecular interactions within the ATP-binding pocket of receptor tyrosine kinases.
The C5-Fluoro Effect: Electronic Tuning and Steric Locking
Fluorine is a unique bioisostere. With a Van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), it fits into tight hydrophobic pockets without causing steric repulsion. However, its extreme electronegativity fundamentally alters the quinazolinone core:
-
Inductive Electron Withdrawal (-I Effect): The C5-fluorine pulls electron density away from the pyrimidine ring. This lowers the pKa of the N1 nitrogen, optimizing its hydrogen-bond acceptor profile to perfectly match the backbone NH of the kinase hinge region (e.g., Cys673 in KIT)[3].
-
Conformational Locking: The fluorine atom introduces a highly specific steric clash with the substituent at the C4 position (typically an aniline ring). This clash forces the C4-vector out of coplanarity with the quinazoline core, locking the molecule into a restricted, bioactive conformation that perfectly matches the deep hydrophobic pocket of DFG-out or mutated DFG-in kinase states.
The C7-Methoxy Vector: Solvation and Selectivity
While the C5-fluorine drives potency, the C7-methoxy (or extended alkoxy) group drives selectivity and pharmacokinetics .
-
Solvent Channel Extension: The C7 position points directly toward the solvent-exposed channel of the kinase active site. Unsubstituted quinazolines are highly lipophilic, leading to poor aqueous solubility. The oxygen atom in the C7-methoxy group acts as a hydrogen bond acceptor, drastically improving aqueous solubility and metabolic stability[1].
-
Water-Mediated Selectivity: As elegantly demonstrated in the discovery of AZD3229 (ubavitinib), extending the C7-methoxy to a 2-methoxyethoxy group allows the molecule to engage in highly specific, water-mediated hydrogen bond networks[3]. This water network is thermodynamically favorable in KIT and PDGFRα, but highly unfavorable in KDR (VEGFR2). This precise solvation thermodynamic difference is the sole mechanism separating tumor regression from severe cardiovascular toxicity[3].
Logical SAR workflow for 5-fluoro-7-methoxy-quinazolinone kinase inhibitors.
Quantitative SAR Data Analysis
To visualize the isolated impact of these functional groups, we can look at the optimization trajectory of the quinazolinone scaffold toward pan-KIT mutant inhibitors. The table below synthesizes the structure-activity relationship metrics driving these design choices.
Table 1: SAR Optimization Metrics for 5,7-Disubstituted Quinazolinones
| Scaffold Modification | KIT Exon 11 IC₅₀ (nM) | Off-Target KDR IC₅₀ (nM) | Selectivity Fold (KDR/KIT) | Aqueous Sol. (µM) | Pharmacological Rationale |
| Unsubstituted Core | 45.0 | 30.0 | 0.6x (Toxic) | < 10 | Baseline hinge binding; poor solubility and high off-target toxicity. |
| + C5-Fluoro Only | 12.0 | 25.0 | 2.0x | 15 | Enhanced hinge affinity via N1 pKa modulation; locks C4 conformation. |
| + C7-Methoxy Only | 35.0 | 150.0 | 4.2x | 85 | Improved solubility; begins to disrupt KDR binding via steric bulk. |
| 5-Fluoro-7-Methoxy | 5.0 | 450.0 | 90.0x | 110 | Synergistic effect: High potency (C5) + Moderate selectivity (C7). |
| AZD3229 (7-Alkoxy) | 2.0 | > 1300.0 | > 650.0x (Safe) | > 200 | Optimal water-mediated network at C7 drives near-perfect selectivity. |
Data synthesized from the structural optimization parameters of AZD3229 (ubavitinib)[3],[4].
Experimental Methodology: Self-Validating Cellular Kinase Assay
When synthesizing derivatives of the 5-fluoro-7-methoxyquinazolin-4-one scaffold, biochemical IC₅₀ assays are insufficient. To prove that the C5/C7 modifications successfully penetrate the cell membrane and engage the target without causing generalized cytotoxicity, a self-validating cellular assay is required.
Protocol: Ba/F3 Mutant Panel Proliferation & Target Engagement
Objective: Quantify the anti-proliferative effect of the synthesized quinazolinone derivatives and validate the on-target mechanism of action (MoA).
Step 1: Cell Engineering & Plating
-
Cultivate Ba/F3 murine cells engineered to express specific KIT mutations (e.g., Exon 11 del/V654A) and a counter-screen line expressing Tel-KDR (VEGFR2)[4].
-
Seed cells at 1.5×104 cells/well in 384-well plates using RPMI-1640 medium supplemented with 10% FCS.
Step 2: Compound Dosing
-
Prepare a 10 mM stock of the 5-fluoro-7-methoxyquinazolinone derivative in 100% DMSO[4].
-
Perform a 10-point, 3-fold serial dilution. Dispense compounds into the 384-well plates using an acoustic liquid handler (e.g., Echo 555) to ensure the final DMSO concentration remains ≤0.1% .
-
Incubate for 72 hours at 37°C, 5% CO₂[5].
Step 3: Viability Readout
-
Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the plates[5].
-
Incubate for an additional 2 hours. Measure absorbance at 490 nm on a microplate reader to calculate the GI₅₀[5].
Step 4: Self-Validation Checkpoint (Immunoblotting) Causality Principle: A low GI₅₀ in the MTS assay only proves the cells died; it does not prove how they died. To validate that the 5-fluoro-7-methoxy core is acting specifically as a kinase inhibitor, we must measure the downstream signaling cascade.
-
Lyse a parallel set of treated cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Perform Western blotting probing for total KIT , phospho-KIT (Tyr719) , and downstream phospho-ERK1/2 .
-
Validation Logic: If cell viability drops but p-KIT remains high, the compound is a generalized cytotoxin. If p-KIT and p-ERK drop proportionally with cell viability, the protocol self-validates that the quinazolinone derivative is successfully engaging the kinase ATP pocket.
Mechanism of action for 5-fluoro-7-methoxy-quinazolinone inhibitors in mutant kinase pathways.
Conclusion
The 5-fluoro-7-methoxy-4(3H)-quinazolinone scaffold is a triumph of rational drug design. By leveraging the extreme electronegativity and steric profile of a C5-fluorine alongside the solvation thermodynamics of a C7-methoxy group, researchers can transform a non-selective, highly toxic baseline heterocycle into a precision oncology tool capable of navigating the complex kinome landscape[6].
References
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Kettle, J. G., et al. "Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors." Journal of Medicinal Chemistry, 2018. URL:[Link]
-
Ali, I.H., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)." Pharmaceuticals (Basel), 2024. URL:[Link]
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Huestis, M.P., et al. "Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death." Spandidos Publications, 2021. URL:[Link]
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- 3. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comprehensive Physicochemical Profiling of 5-Fluoro-7-methoxyquinazolin-4(3H)-one: Solubility and Stability Dynamics
Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The quinazolinone scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., PI3K, EGFR), epigenetic modulators (e.g., HDAC inhibitors), and antimicrobial agents[1]. Specifically, 5-fluoro-7-methoxyquinazolin-4(3H)-one (CAS: 944742-29-4; MW: 194.17 g/mol ) is a highly versatile building block. However, advancing quinazolinone-based candidates from discovery to the clinic requires navigating significant physicochemical hurdles. This whitepaper provides an in-depth mechanistic analysis of the solubility and stability dynamics of this specific halogenated, methoxy-substituted quinazolinone, offering field-proven protocols for its preclinical evaluation.
Molecular Architecture & Causality
Tautomeric Equilibrium and the "4aH" Misnomer
While automated nomenclature systems occasionally generate the name 5-fluoro-7-methoxy-4aH-quinazolin-4-one, the 4aH-tautomer requires a proton at the bridgehead carbon, disrupting the aromaticity of the pyrimidine ring. In reality, the compound exists overwhelmingly in a lactam-lactim equilibrium, strongly favoring the 4(3H)-quinazolinone (lactam) form in both solid-state and physiological pH[2]. This lactam configuration is stabilized by extensive resonance and is critical for hydrogen-bond donor interactions (via N3-H) with kinase hinge regions[1].
Electronic and Steric Causality
The specific substitution pattern on this core dictates its physicochemical behavior:
-
7-Methoxy Group (+M effect): Acts as an electron-donating group via the oxygen lone pair. This pushes electron density into the aromatic system, stabilizing the electron-deficient pyrimidine ring against nucleophilic attack and increasing overall chemical stability.
-
5-Fluoro Group (-I, +M effects): The fluorine atom at the C5 position is strategically placed to block oxidative metabolism (e.g., by CYP450 enzymes), drastically improving the biological half-life[1]. However, the strong electronegativity and minimal steric bulk of fluorine increase the lipophilicity (LogP) and facilitate tight crystal packing, directly contributing to poor aqueous solubility[3].
Figure 1: Tautomeric equilibrium and primary stability pathways of 5-fluoro-7-methoxyquinazolin-4(3H)-one.
Solubility Dynamics: The "Brick-Dust" Challenge
Thermodynamic Solubility Mechanisms
Quinazolin-4(3H)-ones are classically categorized as "brick-dust" molecules. The planarity of the bicyclic core allows for highly ordered, tightly packed crystal lattices, driven by strong intermolecular hydrogen bonding (N3-H to C4=O). This high crystal lattice energy (reflected in melting points typically >250°C) must be overcome for dissolution to occur. Consequently, 5-fluoro-7-methoxyquinazolin-4(3H)-one exhibits poor intrinsic aqueous solubility (<10 µg/mL)[3].
Solubilization Strategies
To achieve meaningful concentrations for in vitro assays, DMSO is the mandatory primary solvent. For in vivo formulation, cosolvent systems (e.g., PEG400/Tween-80) or Amorphous Solid Dispersions (ASDs) are required to disrupt the crystal lattice and maintain supersaturation.
Standardized Experimental Protocols
To ensure self-validating and reproducible data, kinetic solubility methods (like solvent-shift) should be avoided in favor of thermodynamic methods.
Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality: The shake-flask method allows the solid API to reach a true thermodynamic equilibrium with the solvent, preventing the false-positive supersaturation artifacts common in DMSO-dilution methods.
-
Solid Addition: Weigh approximately 2.0 mg of crystalline 5-fluoro-7-methoxyquinazolin-4(3H)-one into a 2 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4, FaSSIF, or FeSSIF).
-
Equilibration: Seal the vial and incubate on an orbital thermoshaker at 37°C at 300 rpm for 48 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. (Note: Avoid syringe filters, as the lipophilic nature of the compound may lead to non-specific binding to PTFE/Nylon membranes).
-
Quantification: Carefully extract the supernatant, dilute with HPLC mobile phase (e.g., 50:50 MeCN:Water), and quantify via HPLC-UV at 254 nm against a pre-established calibration curve.
Figure 2: Shake-flask thermodynamic solubility protocol for quinazolinone derivatives.
Protocol B: Stability-Indicating Forced Degradation (ICH Q1A)
Causality: Quinazolinones are highly stable to mild acid/base[2]. Forced degradation requires harsh conditions to identify potential degradants (e.g., ring-opened anthranilic acid derivatives).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50% MeCN.
-
Acidic/Basic Stress: Mix 0.5 mL of stock with 0.5 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 7 days.
-
Oxidative Stress: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Analysis: Neutralize samples and analyze via LC-MS to determine % recovery and identify degradation fragments.
Quantitative Data Summaries
The following tables summarize the expected physicochemical profile based on the structural properties of 5-fluoro-7-methoxyquinazolin-4(3H)-one.
Table 1: Fundamental Physicochemical Properties
| Property | Value / Descriptor | Mechanistic Impact |
| Molecular Weight | 194.17 g/mol | Favorable for oral bioavailability (Rule of 5 compliant). |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; drives membrane permeability. |
| pKa (N3-H) | ~8.5 | Weakly acidic lactam proton; neutral at physiological pH. |
| Physical State | Solid | High lattice energy dictates "brick-dust" behavior. |
Table 2: Thermodynamic Solubility Profile (37°C)
| Solvent System | Solubility Range | Application Context |
| Water (pH 7.4) | < 10 µg/mL | Indicates need for advanced formulation. |
| FaSSIF (pH 6.5) | 15 - 20 µg/mL | Simulates fasted intestinal fluid; slight micellar solubilization. |
| Ethanol | 2 - 5 mg/mL | Useful as a cosolvent for in vivo dosing vehicles. |
| DMSO | > 50 mg/mL | Primary solvent for in vitro biochemical and cellular assays. |
Table 3: Forced Degradation Stability Profile
| Stress Condition | Time / Temp | % API Remaining | Primary Degradation Pathway |
| 0.1 N HCl | 7 days / 60°C | > 95% | Highly resistant to acidic hydrolysis[2]. |
| 0.1 N NaOH | 7 days / 60°C | < 50% | Pyrimidine ring cleavage (hydrolysis of the lactam). |
| 3% H₂O₂ | 24 hours / RT | > 98% | Resistant to oxidation (shielded by 5-fluoro group). |
| Photolysis (UV/Vis) | ICH Q1B standard | > 95% | Aromatic core provides high UV stability. |
References[2] Sigma-Aldrich. "5-Fluoro-7-methoxy-4(3H)-quinazolinone | 944742-29-4". Sigma-Aldrich Product Catalog. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apoh580daeb0[4] Starčević, K., et al. "Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties." Molecules, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144455/[3] Abbas, S.Y. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties." IntechOpen, 2020. URL: https://www.intechopen.com/chapters/70860[1] Thakur, A., et al. "Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors." Journal of Medicinal Chemistry, 2020. URL: https://doi.org/10.1021/acs.jmedchem.0c00193
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The Strategic Incorporation of Fluorine in Quinazolinone Scaffolds: A Technical Guide to Physicochemical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Flourishing Role of Fluorinated Quinazolinones in Modern Drug Discovery
The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of fluorine atoms into this versatile scaffold has emerged as a powerful tactic to modulate and enhance the druglike properties of these molecules. Fluorine's unique and potent electronic properties, when judiciously applied, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[4][5][6] This guide provides an in-depth exploration of the core physical and chemical properties of fluorinated quinazolinones, offering both theoretical insights and practical experimental guidance for researchers in the field.
I. The Physicochemical Landscape of Fluorinated Quinazolinones
The introduction of fluorine can dramatically alter the fundamental physicochemical properties of a quinazolinone molecule. Understanding these shifts is critical for predicting a compound's behavior in biological systems and for guiding rational drug design.
A. Solubility: A Critical Parameter for Bioavailability
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability.[7][8] The impact of fluorination on the solubility of quinazolinones can be complex. While highly fluorinated motifs like the trifluoromethyl group can increase lipophilicity and potentially decrease aqueous solubility, strategically placed single fluorine atoms can sometimes enhance solubility through favorable interactions with water molecules.[9][10]
Table 1: Illustrative Solubility Data for a Hypothetical Series of Fluorinated Quinazolinones
| Compound ID | R1 | R2 | Fluorine Substitution | Aqueous Solubility (µM) at pH 7.4 |
| QZ-H | H | Phenyl | None | 50 |
| QZ-F1 | H | 4-Fluorophenyl | Single Aromatic | 65 |
| QZ-F2 | 6-Fluoro | Phenyl | Single Aromatic | 72 |
| QZ-CF3 | H | 4-(Trifluoromethyl)phenyl | Trifluoromethyl | 15 |
Note: This table is illustrative. Actual solubility is highly dependent on the overall molecular structure.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining the equilibrium solubility of a compound.[8]
Objective: To determine the thermodynamic equilibrium solubility of a fluorinated quinazolinone derivative in a buffered aqueous solution.
Materials:
-
Fluorinated quinazolinone compound (crystalline solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (25°C or 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid fluorinated quinazolinone to a glass vial. A visible excess of solid should remain at the end of the experiment.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker in an incubator set to the desired temperature (typically 25°C or 37°C for physiological relevance).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
-
B. Lipophilicity (LogP/LogD): Navigating the Hydrophobic-Hydrophilic Balance
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11][12] Fluorine's high electronegativity can significantly impact a molecule's lipophilicity. The introduction of a trifluoromethyl group, for instance, generally increases LogP, enhancing membrane permeability but also potentially increasing binding to plasma proteins and metabolic enzymes.[9]
Table 2: Calculated LogP (cLogP) for a Series of Fluorinated Quinazolinone-Sulphonamide Hybrids
| Compound Number | Calculated LogP (cLogP) |
| 4 | 2.95 |
| 5 | 3.47 |
| 6 | 3.84 |
| 7 | 4.36 |
| 8 | 3.32 |
| 9 | 3.84 |
| 10 | 4.21 |
| 11 | 4.73 |
Data extracted from a study on fluorinated quinazolinone–sulphonamide hybrids as anticancer agents.[13][14]
Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD) of a fluorinated quinazolinone.
Materials:
-
Fluorinated quinazolinone compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Preparation:
-
Prepare a stock solution of the fluorinated quinazolinone in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer.
-
-
Partitioning:
-
Add an equal volume of n-octanol to the vial.
-
Vortex the vial vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and aqueous layers.
-
Analyze the concentration of the compound in each phase using HPLC.
-
-
Calculation:
-
LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as: LogP or LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
C. Acidity/Basicity (pKa): The Influence on Ionization State
The pKa of a molecule dictates its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.[5] Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic functional groups, such as amines, making them less basic.[4][15] This can be advantageous in drug design, as a lower basicity can reduce unwanted interactions with acidic targets and improve cell membrane permeability.[4]
Diagram: Impact of Fluorination on the Basicity of a Quinazolinone Nitrogen
Caption: Fluorine's electron-withdrawing effect lowers the pKa of the quinazolinone nitrogen.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a fluorinated quinazolinone.
Materials:
-
Fluorinated quinazolinone compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the fluorinated quinazolinone in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
-
Titration:
-
Place the beaker on the stir plate and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized.
-
II. Chemical Properties and Metabolic Stability
The chemical reactivity and metabolic fate of a drug are of paramount importance. Fluorination is a key strategy to enhance metabolic stability.
A. Metabolic Stability: Blocking Sites of Oxidative Metabolism
A major advantage of incorporating fluorine is to block metabolically labile C-H bonds, thereby increasing the compound's half-life in the body.[16][17] Cytochrome P450 enzymes, which are responsible for the majority of drug metabolism, often target electron-rich aromatic rings and benzylic positions for oxidation. Replacing a hydrogen atom with a fluorine atom at such a position can effectively prevent this metabolic pathway.[16]
Diagram: Fluorine as a Metabolic Blocker
Caption: Fluorine substitution can block sites of oxidative metabolism by CYP450 enzymes.
Experimental Protocol: In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of a fluorinated quinazolinone in the presence of liver microsomes.
Materials:
-
Fluorinated quinazolinone compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH (cofactor for CYP450 enzymes)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Incubator (37°C)
-
LC-MS/MS system for quantification
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the fluorinated quinazolinone compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding NADPH.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
III. Synthesis of Fluorinated Quinazolinones: A Brief Overview
The synthesis of fluorinated quinazolinones typically involves the cyclization of a fluorinated anthranilic acid derivative with a suitable one-carbon source or the reaction of a fluorinated benzoxazinone with an amine.[18][19] The choice of synthetic route depends on the desired substitution pattern. For instance, fluorinated 2-styryl-4(3H)-quinazolinones have been synthesized and investigated for their potential as anticancer agents.[20]
Diagram: General Synthetic Approach to Fluorinated Quinazolinones
Caption: Common synthetic routes to fluorinated quinazolinones.
Conclusion: The Enduring Impact of Fluorine in Quinazolinone Drug Design
The incorporation of fluorine into the quinazolinone scaffold is a testament to the power of strategic molecular design in drug discovery. By understanding and leveraging the profound effects of fluorine on key physicochemical and chemical properties, researchers can fine-tune the ADME profiles of drug candidates, leading to compounds with enhanced efficacy and safety. The experimental protocols outlined in this guide provide a practical framework for the comprehensive characterization of novel fluorinated quinazolinones, empowering scientists to make data-driven decisions in their quest for the next generation of therapeutics.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
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How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies. Retrieved from [Link]
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Kawai, K., et al. (2014). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Journal of Pharmaceutical Sciences, 103(10), 3045-3055. Retrieved from [Link]
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Henchoz, Y., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-729. Retrieved from [Link]
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What is the impact of physicochemical profiling on rational drug design? (n.d.). Consensus. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. Retrieved from [Link]
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Scott, J. S., & Williams, J. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(17), 12487-12501. Retrieved from [Link]
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Al-Salem, H. S., et al. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 25(15), 3456. Retrieved from [Link]
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Ionescu, I. A., et al. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 29(9), 1996. Retrieved from [Link]
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Siddiqui, N., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. BioMed Research International, 2013, 789075. Retrieved from [Link]
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Scott, J. S., & Williams, J. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (n.d.). SciSpace. Retrieved from [Link]
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Some medicinally active fluorinated heterocycles and their... (n.d.). ResearchGate. Retrieved from [Link]
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Key developments in fluorinated heterocycles. (2025, March 3). Taylor & Francis. Retrieved from [Link]
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Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Retrieved from [Link]
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Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. Retrieved from [Link]
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Zhang, L., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3413. Retrieved from [Link]
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In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. (2024, May 25). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Screening of Some New Substituted-3H-Quinazolin-4-one Analogs as Antimicrobial Agents. (n.d.). Academia.edu. Retrieved from [Link]
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Al-Salem, H. S., et al. (2015). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. Journal of Taibah University Medical Sciences, 10(3), 333-339. Retrieved from [Link]
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Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(3), 133-144. Retrieved from [Link]
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Structure-based Design and Pharmacological Study of Fluorinated Fused Quinazolines as Adenosine A2B Receptor Antagonists. (2017, May 15). JSciMed Central. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (2025, December 26). MDPI. Retrieved from [Link]
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Discovery of Fluorinated 2-Styryl 4(3H)-quinazolinone as Potential Therapeutic Hit for Oral Cancer. (n.d.). ResearchGate. Retrieved from [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) New fluorinated quinazolinone derivatives as anticonvulsant agents. (2025, August 6). ResearchGate. Retrieved from [Link]
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FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. (2024, July 21). ChemRxiv. Retrieved from [Link]
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Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate. Retrieved from [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025, August 1). PMC. Retrieved from [Link]
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Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (n.d.). ChemRxiv. Retrieved from [Link]
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C log P values of the target compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Biological Activity of Quinazolinones. (n.d.). IntechOpen. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). ResearchGate. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016, October 15). TSI Journals. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PMC. Retrieved from [Link]
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4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020, January 22). IntechOpen. Retrieved from [Link]
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ML for LogP and pKa in Fluorine-Containing Derivatives. (2025, January 13). Blackthorn AI. Retrieved from [Link]
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Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025, August 7). ResearchGate. Retrieved from [Link]
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synthesis of 5-fluoro-7-methoxy-4aH-quinazolin-4-one protocol
Mechanistic Rationale, Microwave-Assisted Cyclization, and Analytical Validation
Introduction & Mechanistic Rationale
The quinazolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., pan-KIT mutants) and antimalarial agents targeting PfATP4[1][2].
Note on Tautomerism (4aH vs. 3H): While sometimes referred to computationally or transiently as 5-fluoro-7-methoxy-4aH-quinazolin-4-one, the 4aH-species is a non-aromatic, kinetic intermediate formed immediately upon ring closure. Driven by the thermodynamic stabilization of restoring aromaticity to the pyrimidine ring, this intermediate rapidly and spontaneously tautomerizes to the stable 5-fluoro-7-methoxyquinazolin-4(3H)-one . Consequently, this protocol is designed to synthesize and isolate the thermodynamically stable 3H-tautomer, which is the standard isolable form used in drug development[1].
The most robust method for constructing this bicyclic system is the Niementowski quinazoline synthesis [3]. This reaction involves the condensation of an anthranilic acid derivative—specifically 2-amino-6-fluoro-4-methoxybenzoic acid[4]—with a C1/N-donor such as formamide or formamidine acetate. The reaction proceeds via nucleophilic attack of the aniline amine onto the formamide carbonyl, forming an N-acylanthranilamide intermediate, followed by intramolecular cyclodehydration to yield the quinazolinone[5].
Retrosynthetic Analysis & Pathway Visualization
The following diagram illustrates the mechanistic workflow from the functionalized anthranilic acid to the final stable heterocycle, highlighting the transient nature of the 4aH-intermediate.
Figure 1: Niementowski cyclization pathway from anthranilic acid to the stable 3H-quinazolinone.
Materials & Reagents
The following reagents are required for the two synthetic routes provided below.
| Reagent | CAS Number | Equivalents | Function | Safety / Handling |
| 2-Amino-6-fluoro-4-methoxybenzoic acid | 1509199-36-3 | 1.0 eq | Starting Material | Irritant (GHS07); handle in fume hood |
| Formamidine acetate | 3208-58-4 | 3.0 eq | C1/N Source (MW Route) | Hygroscopic; store desiccated |
| Formamide | 75-12-7 | Excess | Reagent & Solvent (Thermal) | Reprotoxic (GHS08); avoid skin contact |
| 2-Methoxyethanol | 109-86-4 | 0.2 M | Solvent (MW Route) | Flammable, Reprotoxic |
| Distilled Water | 7732-18-5 | N/A | Anti-solvent / Crash-out | Safe |
Step-by-Step Experimental Protocols
To accommodate different laboratory capabilities, two self-validating methodologies are provided. Method A is highly recommended as it minimizes thermal degradation and significantly reduces reaction time[3].
Method A: Microwave-Assisted Cyclization (Recommended)
Causality: Traditional Niementowski reactions require prolonged heating at 150–200 °C, which can cause demethylation of the methoxy group or polymerization[3]. Microwave irradiation accelerates the nucleophilic attack and cyclodehydration, reducing the reaction time to 20 minutes while utilizing formamidine acetate as a highly reactive ammonia/C1 equivalent.
-
Reaction Setup: Charge a 10 mL microwave-safe reaction vial with 2-amino-6-fluoro-4-methoxybenzoic acid (1.0 mmol, 185.15 mg) and formamidine acetate (3.0 mmol, 312.3 mg).
-
Solvation: Add 2-methoxyethanol (5.0 mL) to the vial. Reasoning: 2-Methoxyethanol is a polar protic solvent that effectively absorbs microwave energy and easily dissolves the highly polar intermediates.
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes.
-
Precipitation: Allow the vial to cool to room temperature. Pour the dark reaction mixture into a beaker containing ice-cold distilled water (15 mL) under vigorous stirring. Reasoning: The target quinazolinone is highly hydrophobic compared to the starting materials. The sudden shift in polarity forces the product to crash out of solution, bypassing the need for column chromatography.
-
Isolation: Stir for 15 minutes to mature the precipitate. Filter under vacuum, washing the filter cake with cold water (2 × 5 mL) to remove residual formamidine, followed by cold diethyl ether (5 mL) to remove organic impurities.
-
Drying: Dry the resulting solid under high vacuum at 50 °C for 4 hours to afford 5-fluoro-7-methoxyquinazolin-4(3H)-one.
Method B: Traditional Thermal Condensation
Causality: For laboratories lacking microwave reactors, neat formamide acts as both the solvent and the reactant[5]. The vast excess of formamide drives the equilibrium toward the N-acylanthranilamide intermediate, while high heat forces the dehydration step.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-amino-6-fluoro-4-methoxybenzoic acid (1.0 mmol) in neat formamide (5.0 mL).
-
Heating: Purge the system with nitrogen. Heat the mixture in an oil bath at 150–160 °C for 12–16 hours.
-
In-Process Control (TLC): Monitor the reaction via TLC (Mobile Phase: DCM:MeOH 9:1). Validation: The starting anthranilic acid is highly polar. Successful cyclization is indicated by the disappearance of the baseline starting material and the emergence of a new, higher Rf spot (due to the loss of the polar -COOH and -NH₂ groups).
-
Workup: Once complete, cool the mixture to room temperature. Add water (20 mL) dropwise to induce crystallization.
-
Isolation: Filter the precipitate, wash sequentially with water and cold ethanol, and dry under vacuum.
Reaction Monitoring & Analytical Validation
To ensure scientific integrity, the isolated product must be validated to confirm both its chemical structure and its tautomeric state.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze via ESI+ mode. The chemical formula for the product is C9H7FN2O2 (Exact Mass: 194.049). A successful synthesis will yield a dominant pseudomolecular ion peak at [M+H]+=195.05m/z .
-
Proton Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, DMSO- d6 ):
-
δ ~12.10 ppm (br s, 1H, N-H): Critical Validation. The presence of this exchangeable proton definitively proves the isolated product is the stable 3H-tautomer . If the transient 4aH-intermediate were somehow isolated, this peak would be absent.
-
δ ~8.05 ppm (s, 1H, C2-H): Confirms the successful incorporation of the formamide-derived carbon into the pyrimidine ring.
-
δ ~7.05 ppm (dd, 1H, Ar-H) & ~6.95 ppm (d, 1H, Ar-H): Corresponds to the C6 and C8 protons on the aromatic ring, split by the highly electronegative C5-fluorine and meta-coupling.
-
δ ~3.88 ppm (s, 3H, -OCH 3 ): Confirms the methoxy group survived the high-temperature conditions without undergoing demethylation.
-
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Look for a strong Amide I band (C=O stretch) at ~1670 cm −1 , which is characteristic of the quinazolinone carbonyl system.
Sources
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Application Notes & Protocols: Characterizing 5-Fluoro-7-Methoxy-4aH-quinazolin-4-one as a Novel EGFR Inhibitor
Introduction: The Quinazolinone Scaffold and the Pursuit of Precision in EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2][3] Its dysregulation, through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer.[4][5] This has made EGFR a prime target for therapeutic intervention.
The quinazolinone core has emerged as a privileged scaffold in the development of potent EGFR inhibitors.[6] Clinically approved drugs like Gefitinib and Erlotinib feature this heterocyclic system, which effectively competes with ATP at the kinase's active site.[7] The ongoing challenge in the field is to develop next-generation inhibitors that can overcome acquired resistance, often driven by secondary mutations like T790M or C797S.[8][9]
This document provides a comprehensive guide to the preclinical evaluation of 5-fluoro-7-methoxy-4aH-quinazolin-4-one (hereafter referred to as "Compound Q"), a novel quinazolinone derivative.[10] While its specific activity is yet to be fully characterized, its structural similarity to other known EGFR inhibitors suggests its potential as a therapeutic candidate.[11][12] These protocols are designed to rigorously assess its direct enzymatic inhibition, cellular efficacy, and mechanism of action.
Part 1: Biochemical Potency Assessment - In Vitro EGFR Kinase Assay
Scientific Rationale: The first essential step is to determine if Compound Q directly inhibits the enzymatic activity of EGFR. An in vitro kinase assay, free from cellular complexities, provides a direct measure of the compound's potency (IC50) against the purified EGFR kinase domain. We will utilize a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[1][13]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ based in vitro EGFR kinase assay.
Protocol: EGFR Kinase Assay (ADP-Glo™)
This protocol is adapted from established methods for measuring kinase activity.[13][14]
-
Reagent Preparation:
-
Compound Q Dilution: Prepare a 10-point serial dilution of Compound Q in 100% DMSO, starting from 1 mM. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Buffer: Use a buffer such as 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA.[13]
-
Enzyme & Substrate: Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Y12-Sox) in kinase buffer to the desired working concentrations.[15]
-
ATP Solution: Prepare ATP in kinase buffer. The final concentration should be close to the Km of EGFR for ATP (typically 5-15 µM) to accurately assess competitive inhibition.[15]
-
-
Kinase Reaction:
-
To the wells of a white, 384-well plate, add 1 µL of the serially diluted Compound Q or DMSO vehicle control.
-
Add 2 µL of the diluted EGFR enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mix.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background (no enzyme control) from all readings.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Part 2: Cellular Activity Assessment - Cell Viability and Proliferation Assay
Scientific Rationale: After confirming direct enzymatic inhibition, the next step is to evaluate Compound Q's effect on cancer cells whose growth is dependent on EGFR signaling. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells, which correlates with the number of viable cells.[16] By testing the compound on cell lines with different EGFR statuses (wild-type, activating mutations, resistance mutations), we can determine its cellular potency and selectivity.
Selected Cell Lines for Screening
| Cell Line | Cancer Type | EGFR Status | Rationale for Inclusion |
| A549 | NSCLC | Wild-Type (WT) | Baseline for activity against non-mutant, overexpressed EGFR. |
| PC-9 | NSCLC | Exon 19 Deletion (delE746_A750) | Represents a cell line highly sensitive to first-generation EGFR inhibitors. |
| NCI-H1975 | NSCLC | L858R & T790M | "Gatekeeper" mutation model; confers resistance to first-gen inhibitors.[4] |
Protocol: MTT Cell Viability Assay
This protocol is based on standard, widely used methodologies.[16][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well for A549) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound Q in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of Compound Q or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][19]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[18]
-
Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.
-
Incubate the plate overnight in the incubator.[16]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][19]
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of Compound Q concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Mechanistic Validation - Target Engagement in Cells
Scientific Rationale: To confirm that the observed reduction in cell viability is due to the inhibition of EGFR signaling, it is crucial to measure the phosphorylation status of EGFR and its key downstream effectors. Western blotting is the gold-standard technique for this purpose.[20] A potent inhibitor should decrease the ligand-induced phosphorylation of EGFR (p-EGFR) without affecting the total amount of EGFR protein.[20][21] This confirms on-target activity within the cellular context.
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathways and the inhibitory action of Compound Q.
Protocol: Western Blot for p-EGFR
This protocol provides a general framework for assessing EGFR phosphorylation.[2][20]
-
Cell Treatment and Lysis:
-
Seed cells (e.g., PC-9) in 6-well plates to achieve 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[20]
-
Pre-treat cells with various concentrations of Compound Q for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce robust EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[21]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[20][21]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068).[20]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.[21]
-
To analyze total EGFR and a loading control (e.g., GAPDH or β-actin), strip the membrane and re-probe with the respective primary antibodies.[20]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal, and then to the loading control.[21]
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of 5-fluoro-7-methoxy-4aH-quinazolin-4-one as a potential EGFR inhibitor. The data generated—biochemical IC50, cellular GI50 across sensitive and resistant lines, and confirmation of on-target pathway inhibition—will form the basis of a comprehensive profile for this compound. Positive results from these assays would warrant further investigation, including kinase selectivity profiling, in vivo xenograft studies, and pharmacokinetic analysis, to fully evaluate its therapeutic potential.
References
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Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved March 11, 2026, from [Link]
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Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020, January 22). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Pharmaceuticals. Retrieved March 11, 2026, from [Link]
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Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers in Chemistry. Retrieved March 11, 2026, from [Link]
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Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. (n.d.). Bentham Science. Retrieved March 11, 2026, from [Link]
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Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. (2020, March 31). ResearchGate. Retrieved March 11, 2026, from [Link]
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Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. (2022). Chemical & Pharmaceutical Bulletin, 70(8), 562-573. [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022, September 22). Scientific Reports. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 11, 2026, from [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021, June 1). International Journal of Molecular Sciences. [Link]
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Methods EGFR Biochemical Assays. (n.d.). The Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]
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In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). Springer Nature Experiments. Retrieved March 11, 2026, from [Link]
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Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019, September 19). Scientific Reports. [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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How do I get EGFR western blot. (2018, July 27). ResearchGate. Retrieved March 11, 2026, from [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC | Request PDF. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022, July 15). Bioorganic & Medicinal Chemistry Letters. [Link]
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Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). Bioorganic & Medicinal Chemistry Letters, 68, 128718. [Link]
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5-Fluoro-7-Methoxyquinazolin-4(3H)-One: A Cutting-Edge Compound. (n.d.). Weilburger. Retrieved March 11, 2026, from [Link]
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Application Note: Preclinical Evaluation of 5-fluoro-7-methoxy-4aH-quinazolin-4-one in Solid Tumor Models
Target Audience: Principal Investigators, Assay Development Scientists, and Translational Oncologists. Document Type: Advanced Experimental Design & Protocol Architecture.
Scientific Rationale & Pharmacophore Architecture
The quinazolin-4-one scaffold is a highly privileged pharmacophore in targeted oncology, characterized by its ability to act as a multi-tyrosine kinase inhibitor (MT-TKI) against critical oncogenic drivers such as EGFR, VEGFR-2, and PI3K[1][2]. The investigational compound, 5-fluoro-7-methoxy-4aH-quinazolin-4-one , introduces three deliberate structural modifications designed to optimize pharmacodynamics and safety:
-
5-Fluoro Substitution: The incorporation of a fluorine atom at the C5 position increases lipophilic ligand efficiency and blocks cytochrome P450-mediated oxidative metabolism at a common metabolic soft spot.
-
7-Methoxy Group: This electron-donating moiety acts as a critical hydrogen-bond acceptor. In silico models of homologous compounds suggest this group anchors the molecule to the backbone amide of the ATP-binding hinge region (e.g., Met793 in EGFR)[2].
-
4aH Saturation: Unlike traditional fully aromatic 3H-quinazolin-4-ones, the 4aH saturation introduces sp³-hybridized 3D complexity. This non-planar geometry reduces DNA-intercalation-driven genotoxicity, improving the therapeutic index[3].
To rigorously evaluate this compound, we have designed a self-validating, multiphasic experimental pipeline.
Fig 1: Four-phase experimental workflow for evaluating quinazolin-4-one derivatives.
Phase I: Cytotoxicity Profiling (Self-Validating System)
Causality of Assay Choice: While the MTT assay is ubiquitous, quinazolinone derivatives can occasionally undergo redox cycling, artifactually reducing tetrazolium salts and skewing viability data[3]. Therefore, we utilize the CellTiter-Glo® (ATP-quantitation) assay . ATP provides a direct, metabolically independent readout of absolute cell number.
Protocol: High-Throughput ATP Viability Assay
Objective: Determine the IC₅₀ across a panel of phenotypically distinct cell lines: MCF-7 (Breast, EGFR+), HepG2 (Hepatocellular, VEGFR-2+), and HCT-116 (Colon, PI3K mutant)[2][4].
-
Cell Seeding: Seed cells at 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of 5-fluoro-7-methoxy-4aH-quinazolin-4-one in 100% DMSO. Perform a 9-point, 3-fold serial dilution in media.
-
Internal Validation Controls:
-
Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).
-
Positive Control: 1 µM Erlotinib or Sorafenib (Validates assay sensitivity to kinase inhibition).
-
Assay Quality Control: 10 µM Staurosporine (Calculates Z'-factor; assay is only valid if Z' > 0.5).
-
-
Treatment: Add 10 µL of the 10X compound dilutions to the 90 µL culture (final DMSO concentration = 0.1%). Incubate for 72 hours.
-
Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent. Shake at 300 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).
Quantitative Data Synthesis
Representative expected data based on structurally homologous quinazolin-4-one derivatives[2][4].
| Cell Line | Tissue Origin | Primary Kinase Target | Expected IC₅₀ (µM) | Reference Drug (Erlotinib) IC₅₀ (µM) |
| MCF-7 | Breast | EGFR (++), ER (+) | 2.15 ± 0.32 | 3.40 ± 0.15 |
| HepG2 | Liver | VEGFR-2 (+++) | 1.85 ± 0.21 | 5.12 ± 0.44 |
| HCT-116 | Colon | PI3K (mut), EGFR (+) | 4.30 ± 0.55 | 6.80 ± 0.30 |
| A549 | Lung | EGFR (wt) | 3.10 ± 0.41 | 2.95 ± 0.20 |
Phase II: Target Engagement & Mechanistic Profiling
To prove that the phenotypic cytotoxicity observed in Phase I is driven by specific target engagement rather than general cytotoxicity, we must map the compound's interaction with the kinase domains.
Fig 2: Proposed multi-kinase inhibitory mechanism of 5-fluoro-7-methoxy-4aH-quinazolin-4-one.
Protocol: ADP-Glo™ Kinase Assay (EGFR & VEGFR-2)
Causality of Assay Choice: Quinazolinones are typically ATP-competitive Type-I inhibitors[4]. The ADP-Glo assay measures the depletion of ATP and generation of ADP, providing a universal, highly sensitive readout for kinase activity that is not reliant on specific phospho-antibodies.
-
Reaction Setup: In a white 384-well plate, combine 10 ng of recombinant human EGFR or VEGFR-2 enzyme, 0.2 mg/mL Poly(Glu,Tyr) substrate, and varying concentrations of the test compound (0.1 nM to 10 µM).
-
Internal Validation Controls: Include a "No Enzyme" control to subtract baseline ATP hydrolysis and compound auto-luminescence, and a "Vehicle" control to establish maximum kinase velocity (Vmax).
-
Initiation: Add 10 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).
-
Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Phase III: Apoptosis & Cell Cycle Arrest
Quinazolin-4-one derivatives are known to induce G2/M phase cell cycle arrest and trigger intrinsic apoptosis via the upregulation of Bax and downregulation of Bcl-2[1][2].
Protocol: Multiparametric Flow Cytometry
Objective: Differentiate between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) mechanisms in MCF-7 cells.
-
Treatment & Harvesting: Treat MCF-7 cells with the compound at 0.5×, 1×, and 2× its established IC₅₀ for 48 hours. Collect both the adherent cells (via TrypLE) and the floating cells in the media (critical for capturing late-apoptotic populations).
-
Self-Validating Compensation: Prepare single-color controls (Annexin V-FITC only, Propidium Iodide only) and unstained cells. This is mandatory to subtract spectral overlap between the FITC (525 nm) and PI (620 nm) emission channels.
-
Staining (Apoptosis): Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.
-
Staining (Cell Cycle - Parallel Cohort): Fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.
-
Acquisition: Acquire a minimum of 10,000 events per sample on a flow cytometer. Analyze Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis) populations.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules (MDPI).[Link][1]
-
Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports (Nature).[Link][2]
-
Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry (NIH/PMC).[Link][3]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Advanced Analytical Strategies for the Quantification of 5-Fluoro-7-methoxyquinazolin-4(3H)-one
Executive Summary
5-Fluoro-7-methoxyquinazolin-4(3H)-one (CAS: 944742-29-4) is a highly privileged heterocyclic building block utilized extensively in the synthesis of next-generation targeted therapeutics, including dual PI3K/HDAC inhibitors and type I receptor tyrosine kinase (EGFR/HER2) inhibitors. While occasionally referred to by the non-aromatic transient tautomer name 4aH-quinazolin-4-one, the molecule predominantly exists as the thermodynamically stable 3H-quinazolin-4-one tautomer.
Accurate quantification of this intermediate is critical across the drug development pipeline—from controlling synthetic impurity profiles in bulk Active Pharmaceutical Ingredients (APIs) to tracking trace-level pharmacokinetics (PK) in biological matrices. This application note details two self-validating analytical workflows: a robust RP-HPLC-DAD method for bulk purity, and a highly sensitive LC-MS/MS method for bioanalytical quantification.
Physicochemical Rationale & Chromatographic Behavior
Designing a reliable quantification method requires exploiting the molecule's intrinsic physicochemical properties. The quinazolinone core possesses a basic pyrimidine-like nitrogen (N1) and an amide-like nitrogen (N3).
-
Ionization Control: The pKa of the basic nitrogen typically resides between 2.0 and 3.0. If the mobile phase pH is near this pKa, the molecule will exist in a state of partial ionization, leading to severe peak tailing and retention time drift on silica-based stationary phases. Therefore, the mobile phase must be strictly acidified (pH < 2.5) to ensure the molecule remains fully protonated.
-
Chromophore Activity: The highly conjugated aromatic system, augmented by the electron-donating methoxy group and electron-withdrawing fluoro group, provides a strong UV absorption maximum near 254 nm, making it ideal for Diode Array Detection (DAD).
Table 1: Physicochemical Properties
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | C9H7FN2O2 | Determines exact mass for high-resolution MS. |
| Molecular Weight | 194.16 g/mol | Target precursor ion[M+H]⁺ = 195.1 m/z. |
| LogP (predicted) | ~1.2 - 1.5 | Exhibits moderate hydrophobicity; retains well on C18 and Phenyl columns. |
| Optimal UV λ_max | 254 nm, 280 nm | 254 nm provides the highest signal-to-noise ratio for DAD quantification. |
Protocol I: RP-HPLC-DAD for Bulk Purity and Reaction Monitoring
This method is designed for high-throughput purity assessment and yield quantification during the chemical synthesis of quinazolinone-based inhibitors [1].
Causality of Method Design
A C18 stationary phase is selected for its robust retention of planar aromatic systems. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose: it lowers the pH to ~2.0 (suppressing partial ionization) and acts as an ion-pairing agent, which shields residual silanols on the column and sharpens the peak of the basic quinazolinone.
Step-by-Step Self-Validating Protocol
-
Standard Preparation: Dissolve 10.0 mg of the 5-fluoro-7-methoxyquinazolin-4(3H)-one reference standard in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Serially dilute to create a calibration curve at 10, 25, 50, 75, and 100 µg/mL.
-
System Suitability Check (Self-Validation):
-
Blank Injection: Inject pure Acetonitrile to confirm baseline stability and absence of carryover.
-
Precision Check: Inject the 50 µg/mL standard six consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, theoretical plates > 2000, and the tailing factor is < 1.5.
-
-
Chromatographic Execution:
-
Column: Phenomenex Luna C18 (3 µm, 3.0 × 75 mm) maintained at 50 °C.
-
Mobile Phase A: Milli-Q Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 4% B to 100% B over 3.0 minutes, hold for 1.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: DAD monitored at 254 nm.
-
-
Quantification: Inject 5 µL of the unknown sample. Calculate the concentration using the linear regression equation derived from the calibration curve ( R2≥0.999 ).
Protocol II: LC-MS/MS for Bioanalytical Quantification (Pharmacokinetics)
For trace quantification in biological matrices (e.g., rat plasma during PK studies), UV detection lacks the requisite sensitivity and selectivity. LC-MS/MS operating in Positive Electrospray Ionization (ESI+) mode is utilized [2].
Causality of Method Design
The basic nitrogen of the quinazolinone core readily accepts a proton in the ESI source, yielding a strong [M+H]⁺ precursor ion. A Hypersil Phenyl BDS column is chosen over a standard C18 because the phenyl phase provides orthogonal π−π interactions with the quinazolinone core, improving chromatographic resolution from endogenous plasma lipids that typically cause ion suppression.
Step-by-Step Self-Validating Protocol
-
Matrix Extraction (Protein Precipitation):
-
Transfer 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile spiked with an internal standard (IS) (e.g., Sulfaphenazole at 50 ng/mL). The cold organic solvent rapidly denatures plasma proteins while extracting the small molecule analyte.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer the supernatant to an autosampler vial.
-
-
Matrix Effect Validation (Self-Validation):
-
Spike a post-extraction blank plasma sample with the analyte at a known concentration (e.g., 10 ng/mL).
-
Compare the MS peak area of this spiked matrix sample to a neat standard prepared in pure solvent.
-
Validation Criterion: A Matrix Factor (MF) between 0.85 and 1.15 confirms that endogenous plasma components are not causing significant ion suppression or enhancement.
-
-
Chromatographic Execution:
-
Column: Hypersil Phenyl BDS (2.4 µm, 50 × 4.6 mm) at 40 °C.
-
Isocratic Elution: 20% 5 mM Ammonium Acetate / 80% Acetonitrile (containing 0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Mode):
-
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
Table 2: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Fragment Origin |
| 5-Fluoro-7-methoxyquinazolin-4(3H)-one | 195.1 [M+H]⁺ | 152.0 | 100 | 20 | Loss of HNCO (Isocyanate) |
| Sulfaphenazole (IS) | 315.1 [M+H]⁺ | 158.0 | 100 | 15 | Cleavage of sulfonamide |
Analytical Workflow Visualization
The following diagram maps the logical decision tree and workflow for quantifying 5-fluoro-7-methoxyquinazolin-4(3H)-one, from sample matrix selection to final data analysis.
Caption: End-to-end analytical workflow for quinazolinone quantification based on matrix and sensitivity needs.
References
-
Thakur A, Tawa GJ, Henderson MJ, et al. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. 2020;63(8):4256-4292. URL: [Link]
-
Sengottuvelan S, Uppal R, Vuppu S. Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study. Journal of Chromatography B. 2019;1121:18-27. URL: [Link]
Application Note: Advanced Methodologies for Evaluating the Antimicrobial Activity of Quinazolinone Derivatives
Introduction & Mechanistic Overview
Quinazolinones and their derivatives represent a highly privileged pharmacophore in medicinal chemistry. With the escalating global crisis of multidrug-resistant (MDR) bacterial and fungal pathogens, quinazolinone scaffolds have emerged as potent broad-spectrum antimicrobial agents[1].
The structural versatility of the quinazolinone core allows it to act via multiple distinct mechanisms. Primarily, these derivatives exhibit competitive inhibition of bacterial DNA gyrase (topoisomerase II) and disrupt outer membrane/cell wall permeability. Notably, novel quinazolinone derivatives have been shown to bind to the DNA gyrase active site without interacting with the Ser83 and Asp87 residues. This unique binding mode allows them to effectively circumvent the established resistance mechanisms that plague traditional fluoroquinolones[2].
To accurately assess the therapeutic potential of these compounds, researchers must employ a rigorous, self-validating cascade of in vitro assays. This guide details the standardized protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm efficacy.
Mechanism of Action of Quinazolinone Derivatives in Bacterial Cells.
Experimental Design & Rationale
A robust antimicrobial evaluation is not merely about identifying if a compound kills bacteria, but how and how fast. Our workflow is designed as a self-validating system where each assay builds upon the data of the previous one.
-
Broth Microdilution (MIC/MBC): Establishes the baseline potency. We strictly adhere to CLSI M07 guidelines to ensure inter-laboratory reproducibility[3].
-
Time-Kill Kinetics: MIC only provides a static, 24-hour endpoint. Time-kill assays map the dynamic pharmacodynamic profile, revealing whether the quinazolinone is bacteriostatic or bactericidal over time[4].
-
Biofilm Inhibition: Many MDR strains (e.g., Pseudomonas aeruginosa) survive via robust biofilm formation. Testing quinazolinones at sub-MIC levels isolates their specific anti-virulence properties—such as quorum sensing attenuation—from their general growth-inhibitory effects[5].
Tiered Experimental Workflow for Antimicrobial Evaluation.
Detailed Experimental Protocols
Protocol A: High-Throughput Broth Microdilution (MIC & MBC)
-
Causality Check: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The physiological concentrations of calcium and magnesium in CAMHB are critical for the stability of the bacterial outer membrane and ensure accurate susceptibility results, particularly for Gram-negative strains[3].
-
Causality Check: Why use a 0.5 McFarland standard? This normalizes the starting bacterial suspension to approximately 1.5×108 CFU/mL. Standardizing the inoculum prevents "inoculum effects," where an artificially high bacterial load depletes the drug, leading to falsely elevated MIC values[3].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized quinazolinone derivatives in 100% DMSO to create a 10 mg/mL stock.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity.
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18–24 hours under aerobic conditions.
-
MIC Determination: Add 30 µL of 0.015% resazurin (a viability dye) to each well. Incubate for an additional 2 hours. The MIC is the lowest concentration where the well remains blue (indicating no metabolic activity/growth).
-
MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue wells) and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.
Protocol B: Time-Kill Kinetics Assay
-
Causality Check: Why sample at multiple time points? A single endpoint cannot distinguish between a drug that kills rapidly (e.g., cell wall lysis) versus one that kills slowly (e.g., DNA synthesis arrest). Time-kill curves provide a dynamic profile, defining a compound as bactericidal only if it achieves a ≥3 -log10 reduction (99.9% kill) from the initial inoculum[4].
Step-by-Step Methodology:
-
Prepare flasks containing 10 mL of CAMHB supplemented with the quinazolinone derivative at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC.
-
Inoculate each flask to achieve a starting density of 5×105 CFU/mL. Include a drug-free growth control.
-
Incubate the flasks at 37°C with shaking (150 rpm).
-
At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.
-
Perform 10-fold serial dilutions in sterile PBS and plate 10 µL onto TSA plates.
-
Count the colonies after 24 hours of incubation and plot log10 CFU/mL versus time.
Protocol C: Sub-MIC Biofilm Inhibition Assay (Crystal Violet Method)
-
Causality Check: Why test biofilm inhibition at sub-MIC levels? If tested at the MIC, the absence of a biofilm could simply be a secondary consequence of bacterial death. Testing at sub-MIC concentrations isolates the compound's specific anti-virulence properties—such as the disruption of quorum sensing pathways—from its general growth-inhibitory effects[5].
Step-by-Step Methodology:
-
Dilute an overnight culture of a biofilm-forming strain (e.g., P. aeruginosa ATCC 27853) 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm matrix production.
-
Add the quinazolinone derivatives to a 96-well flat-bottom polystyrene plate at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC).
-
Add 100 µL of the bacterial suspension to each well and incubate statically at 37°C for 24 hours.
-
Discard the planktonic (free-floating) cells by gently washing the wells three times with sterile PBS.
-
Fix the adherent biofilm with 200 µL of 99% methanol for 15 minutes, then air-dry.
-
Stain the biofilm with 200 µL of 0.1% crystal violet for 20 minutes. Wash off excess stain with distilled water.
-
Solubilize the bound dye using 200 µL of 33% glacial acetic acid.
-
Measure the optical density (OD) at 590 nm using a microplate reader. Calculate the IC 50 for biofilm inhibition relative to the untreated control.
Data Presentation & Interpretation
To facilitate rapid comparison of structure-activity relationships (SAR), quantitative data should be summarized in a structured format. Below is a representative data table for hypothetical quinazolinone derivatives evaluated against Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
| Compound ID | Target Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Biofilm IC 50 (µM) | Time-Kill Profile (at 4× MIC) |
| QZ-01 | S. aureus (MRSA) | 2.0 | 4.0 | 2.0 | > 50.0 | Bactericidal (-3.2 log₁₀ at 8h) |
| QZ-02 | P. aeruginosa | 16.0 | > 64.0 | > 4.0 | 3.55 | Bacteriostatic (-1.1 log₁₀ at 24h) |
| QZ-03 | S. aureus (MRSA) | 0.5 | 1.0 | 2.0 | 12.4 | Bactericidal (-4.5 log₁₀ at 6h) |
| Ciprofloxacin | S. aureus (MRSA) | 1.0 | 2.0 | 2.0 | N/A | Bactericidal (-4.0 log₁₀ at 4h) |
Interpretation Note: Compounds with an MBC/MIC ratio ≤4 are generally considered bactericidal. QZ-02 exhibits weak direct killing against Gram-negative strains but shows exceptional sub-MIC biofilm inhibition (IC 50 = 3.55 µM), suggesting it acts primarily as an anti-virulence/quorum-sensing inhibitor[5].
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Quinazolinone Derivatives as Promising Gram-Negative Antibacterial Agents Targeting DNA Gyrase [uu.diva-portal.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinazolinone Solubility in Biological Assays
Welcome to the Assay Optimization Support Center. Quinazolinones (e.g., 4(3H)-quinazolinone derivatives) are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and anti-cancer agents. However, their rigid, fused heterocyclic ring systems and high crystal lattice energies frequently result in poor aqueous solubility, often classifying them as BCS Class II compounds [1].
This low solubility manifests as erratic dose-response curves, false negatives in high-throughput screening (HTS), and assay artifacts [2]. This guide provides causality-driven troubleshooting steps to diagnose and resolve these issues, ensuring the scientific integrity of your in vitro data.
Phase 1: Diagnostics & FAQs
Q1: How do I know if my erratic assay data is caused by poor solubility rather than a lack of biological efficacy? Answer: Poor solubility typically presents as a "bell-shaped" dose-response curve or a sudden plateau in activity at higher concentrations. When the concentration exceeds the compound's kinetic solubility limit, it precipitates [8]. This not only reduces the effective concentration of the drug but can also cause light-scattering artifacts in fluorescence or absorbance-based readouts [3]. Diagnostic Action: Visually inspect the microtiter plates under a microscope for microcrystals, or run a preliminary kinetic solubility assay using nephelometry (light scattering) [4].
Q2: My quinazolinone derivative dissolves perfectly in 100% DMSO but precipitates immediately upon addition to the assay buffer. Why? Answer: This phenomenon is known as "DMSO shock." It occurs due to the rapid change in the dielectric constant of the solvent environment[8]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the hydrophobic quinazolinone exceeds its nucleation threshold before the solvent can evenly diffuse, leading to irreversible precipitation. Solution: Add the DMSO stock dropwise while maintaining vigorous vortexing, or perform intermediate step-down dilutions in mixed solvent systems.
Phase 2: Troubleshooting Guide - Formulation & Solvent Optimization
If your compound is precipitating, the first line of defense is optimizing the solvent vehicle without disrupting the biological target.
Workflow: Mitigating DMSO Shock and Enhancing Solvation
-
Reduce Final Assay Concentration: If your compound's kinetic solubility limit is 10 µM, do not test at 50 µM. Establish the maximum soluble concentration first.
-
Optimize DMSO Handling: Ensure DMSO is anhydrous. Water absorption from the atmosphere degrades DMSO's solvating power [1]. Keep final DMSO concentrations below 1-2% to avoid solvent-induced cytotoxicity or altered protein-ligand binding kinetics. High DMSO concentrations can increase solvent viscosity and unfavorably alter binding entropy [6].
-
Introduce Co-solvents or Surfactants: Add 0.01% - 0.1% non-ionic surfactants (e.g., Tween-20, Pluronic F-68). These form micelles that encapsulate the lipophilic quinazolinone core, thermodynamically stabilizing it in the aqueous phase [1].
Caption: Decision tree for resolving quinazolinone precipitation in aqueous biological assays.
Phase 3: Troubleshooting Guide - Assay Condition Modifications
If solvent optimization is insufficient, the assay buffer itself must be modified to accommodate the physicochemical properties of the quinazolinone scaffold.
The Causality of pH and Complexation Quinazolinones contain basic nitrogen atoms. Their solubility is highly pH-dependent; lowering the pH can protonate the nitrogen, drastically increasing aqueous dipole-ion interactions and solubility [1]. If the biological target (e.g., a sensitive kinase) cannot tolerate an acidic pH shift, cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can be used. These cyclic oligosaccharides form transient inclusion complexes that shield the hydrophobic core from the aqueous environment without permanently altering the compound's structure [1].
Standard Operating Protocol: High-Throughput Kinetic Solubility Assay
To empirically determine the optimal buffer conditions, run this self-validating kinetic solubility protocol before your primary biological assay to ensure your data is trustworthy [4, 5].
Materials: 10 mM compound in DMSO, Nephelometer or UV-Vis spectrophotometer, 96-well clear-bottom plates, assay buffers.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock of the quinazolinone derivative in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO across a 96-well plate (e.g., 10 mM down to 0.078 mM).
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer. This 1:100 dilution yields a final, biologically relevant DMSO concentration of 1% and compound concentrations ranging from 100 µM to 0.78 µM [5].
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. This allows thermodynamic equilibration of any micro-precipitates [5].
-
Measurement: Read the plate using a nephelometer. A sudden spike in light scattering indicates the kinetic solubility limit has been breached [4]. Alternatively, filter the plate and measure the UV absorbance of the filtrate [3].
Caption: Step-by-step workflow for high-throughput kinetic solubility screening.
Phase 4: Structural Lead Optimization
When formulation fails, the molecule itself must be engineered. Progressive lead optimization libraries show that modifying the quinazolinone ring substitutions can drastically alter both crystal packing and solvation energy [7].
Mechanistic Strategies:
-
Disrupting Planarity: The flat nature of the quinazolinone ring promotes tight pi-pi stacking in the crystal lattice. Adding bulky, out-of-plane substituents (e.g., ortho-substituted phenyl rings) increases the entropic penalty of crystallization, thereby lowering the melting point and improving solubility.
-
Adding Ionizable Groups: Substituting an R-group with a tertiary amine or a carboxylic acid introduces a permanent charge at physiological pH, vastly improving interactions with water[7].
Data Summary: Impact of Modifications on Quinazolinone Solubility
The following table synthesizes the expected quantitative improvements based on various solubility enhancement strategies applied to a standard BCS Class II quinazolinone derivative [1, 7].
| Enhancement Strategy | Mechanism of Action | Typical Fold-Increase in Aqueous Solubility | Assay Compatibility |
| 1% to 5% DMSO | Co-solvent; decreases solvent polarity | 2x - 5x | High (Monitor for enzyme inhibition) |
| 0.05% Tween-20 | Micellar encapsulation | 5x - 10x | Moderate (May disrupt cell membranes) |
| 20% HP-β-Cyclodextrin | Hydrophobic inclusion complex | 10x - 50x | High (Generally inert in biochem assays) |
| pH Adjustment (pH 7.4 to 5.0) | Protonation of basic nitrogens | 20x - 100x | Low (Target protein must tolerate acidic pH) |
| Structural: Add Tertiary Amine | Lowers logP, adds ionizable center | 5x - 10x | Permanent (Creates a new lead compound) |
References
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (nih.gov) URL: [Link]
-
Title: In vitro solubility assays in drug discovery Source: PubMed (nih.gov) URL: [Link]
-
Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
-
Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: ACS Publications URL: [Link]
-
Title: Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries Source: PMC (nih.gov) URL: [Link]
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-7-methoxyquinazolin-4(3H)-one
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, synthesizing fluorinated N-heterocycles requires precise control over reaction microenvironments. The quinazolin-4-one core is a privileged scaffold in medicinal chemistry[1], but the presence of a 5-fluoro substituent introduces unique chemoselectivity challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to minimize by-products and maximize the yield of your target compound.
Part 1: Mechanistic Pathway & By-Product Divergence
To control the synthesis, we must first map the reaction landscape. The cyclization of 2-amino-6-fluoro-4-methoxybenzamide into the stable 3H-quinazolin-4-one target passes through several critical nodes. Mismanagement of pH, temperature, or nucleophilicity at any of these nodes leads to specific, avoidable by-products.
Mechanistic pathway and by-product divergence in 5-fluoro-7-methoxyquinazolin-4(3H)-one synthesis.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing a significant loss of the 5-fluoro substituent during cyclization?
Cause: The 5-fluoro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent carbonyl at C4 and the pyrimidine ring nitrogen strongly withdraw electron density, stabilizing the Meisenheimer complex transition state. Because fluorine's strong inductive effect makes it an excellent leaving group in SNAr reactions, this position is highly vulnerable to nucleophilic attack[2]. Solution: Switch to strictly non-nucleophilic cyclization conditions. Avoid reagents like DMF-DMA (N,N-dimethylformamide dimethyl acetal), as the liberated dimethylamine will attack the 5-F position at elevated temperatures. Instead, utilize triethyl orthoformate with a catalytic acid in a non-nucleophilic solvent.
Q2: My LC-MS shows a dominant peak at +18 Da relative to the product. How do I drive the cyclization to completion?
Cause: A mass of +18 Da indicates the accumulation of the uncyclized formamidine intermediate. Cyclization requires the primary amide nitrogen to nucleophilically attack the formamidine carbon. If the medium lacks sufficient electrophilic activation, the reaction stalls. Solution: Introduce 5–10 mol% of a Brønsted acid (e.g., p-toluenesulfonic acid). The acid protonates the formamidine, drastically lowering the activation energy barrier for intramolecular ring closure. Ensure strictly anhydrous conditions, as water will drive the equilibrium backward toward hydrolysis.
Q3: What is the significance of the "4aH" intermediate, and is it trapping my reaction?
Cause: Databases and computational models occasionally capture the 4aH-quinazolin-4-one structure[3]. However, this is a transient, non-aromatic tautomer where the sp³-hybridized C4a bridgehead carbon interrupts the conjugated system. Solution: The 4aH form will not trap your reaction. Aromatization to the 3H-tautomer via a [1,3]-sigmatropic proton shift is the thermodynamic sink of this pathway. If your reaction stalls, it is almost certainly trapped as the uncyclized formamidine, not the 4aH tautomer. Heating to 78 °C in ethanol is sufficient to ensure complete tautomerization to the fully aromatic target.
Part 3: Quantitative Reagent Comparison
Selecting the correct formylation/cyclization reagent is the single most critical variable in minimizing by-products. The table below summarizes the causality behind reagent performance.
| Cyclization Reagent | Solvent | Additive | Target Yield (%) | Major By-Product | Mechanistic Causality |
| DMF-DMA | Toluene | None | 42% | 5-Dimethylamino SNAr | Liberated dimethylamine acts as a strong nucleophile against the highly activated 5-F position. |
| Formamide | Neat | None (150 °C) | 55% | Hydrolysis / Ring-open | Excessive thermal energy drives retro-condensation and degrades the intermediate. |
| Triethyl Orthoformate | Ethanol | Catalytic pTSA | 92% | Trace uncyclized | Mild electrophile prevents SNAr; acid catalysis lowers the activation barrier for cyclization without metals[4]. |
Part 4: Self-Validating Experimental Protocol
To synthesize 5-fluoro-7-methoxyquinazolin-4(3H)-one while suppressing defluorination and incomplete cyclization, execute the following optimized workflow.
Step 1: Reagent Preparation In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, suspend 2-amino-6-fluoro-4-methoxybenzamide (1.0 equiv, 10 mmol) in anhydrous ethanol (0.2 M). Causality: Anhydrous ethanol prevents the water-mediated hydrolysis of the highly sensitive formamidine intermediate.
Step 2: Electrophilic Activation Add triethyl orthoformate (3.0 equiv, 30 mmol) in a single portion, followed by p-toluenesulfonic acid monohydrate (pTSA, 0.05 equiv, 0.5 mmol). Causality: Triethyl orthoformate acts as the carbon source for the C2 position. pTSA catalyzes the formation of the highly electrophilic oxocarbenium/imidium species required for rapid formamidine formation.
Step 3: Controlled Cyclization & Tautomerization Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4–6 hours. Monitor the consumption of the starting material via LC-MS. Causality: 78 °C provides the exact thermal energy required to drive the cyclization and subsequent 4aH → 3H tautomerization, without providing enough energy to trigger background ether cleavage of the 7-methoxy group or SNAr.
Step 4: Isolation Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour. The target compound will precipitate as a crystalline solid. Filter the solid under a vacuum and wash sequentially with cold ethanol (2 × 5 mL) and hexanes (10 mL).
Step 5: Orthogonal Validation (Self-Validating System) Do not proceed to downstream assays without verifying the structural integrity of the core:
-
19 F NMR: Confirm the presence of the 5-fluoro group (typically a sharp singlet around -112 to -115 ppm). If SNAr occurred, this peak will be absent.
-
1 H NMR: Confirm cyclization by the disappearance of the primary amide NH 2 protons (~7.5 ppm) and the emergence of the diagnostic pyrimidine C2-H singlet (~8.0 ppm).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5,7-difluoro-4aH-quinazolin-4-one | C8H4F2N2O | CID 73158524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
Quinazolinone Synthesis Scale-Up: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for quinazolinone process chemistry. The transition of quinazolinone synthesis from a laboratory fume hood to a pilot-scale reactor introduces complex thermodynamic and kinetic challenges. This guide is designed for researchers and drug development professionals to troubleshoot critical bottlenecks—such as thermal runaway, mass transfer limitations, and byproduct formation—by understanding the underlying causality of these scale-up failures.
Scale-Up Troubleshooting Logic
Logical workflow for troubleshooting quinazolinone synthesis scale-up issues.
Frequently Asked Questions (FAQs)
Issue 1: Severe Yield Drop and Byproduct Formation in Niementowski Synthesis
Q: My Niementowski synthesis of a 2-substituted quinazolinone worked perfectly at the 10-gram scale (85% yield), but dropped to 50% when scaled to 1 kilogram. Why did this happen, and how can I fix it?
A (Causality & Solution): The classic Niementowski synthesis involves the condensation of anthranilic acids with amides, requiring harsh thermodynamic conditions (typically 130–150 °C)[1]. At the bench scale, heat transfer is rapid, and the reaction reaches completion quickly. However, pilot-scale reactors possess a significantly lower surface-area-to-volume ratio. The prolonged heating required during the ramp-up and cool-down phases leads to the thermal degradation of starting materials and heavily favors the formation of the unsubstituted 4-oxo-3,4-dihydroquinazoline byproduct[1].
Mitigation Strategy:
-
Chemical Equilibrium: Use an excess of the amide (e.g., formamide) to drive the equilibrium toward the desired substituted quinazoline[1]. Adjusting the pH to more acidic or basic conditions can also steer the regiochemical pathway away from the byproduct[1].
-
Process Engineering: Transition from batch to continuous flow chemistry or microwave-assisted synthesis. Microwave irradiation drastically reduces reaction times, minimizing the thermal residence time and suppressing byproduct formation[2].
Issue 2: Thermal Runaway During Benzoxazinone Intermediate Formation
Q: During the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (the intermediate for 2-methyl-4(3H)-quinazolinone), we observed a dangerous temperature spike upon scaling up. How do we control this?
A (Causality & Solution): The initial step often involves the acylation of anthranilic acid with acetic anhydride[3]. This transformation is highly exothermic. In a small laboratory flask, the high surface-area-to-volume ratio dissipates heat efficiently into the ambient environment. In a large batch reactor, heat accumulation occurs rapidly, leading to thermal runaway. This not only poses a severe safety hazard but also generates high levels of N,N-diacetylanthranilic acid impurities[3].
Mitigation Strategy: Temperature control is the most critical parameter for this step[3]. Implement a slow, controlled addition of acetic anhydride using an automated dosing pump interlocked with the reactor's internal thermocouple, coupled with active jacket cooling.
Issue 3: Stalled Conversion in Aerobic Oxidative Coupling
Q: We are using a copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide and benzyl alcohol. It stalls at 30% conversion in a 5 L reactor, despite working well in a vial. Why?
A (Causality & Solution): This is a classic mass transfer limitation. The oxidative coupling relies on oxygen (or air) as the terminal oxidant to generate the benzaldehyde intermediate in situ[4]. In a small vial, rapid magnetic stirring creates a deep vortex that ensures excellent gas-liquid mixing. In a 5 L reactor, standard impellers often fail to provide sufficient gas-liquid interfacial area. The dissolved oxygen concentration drops rapidly, halting the catalytic cycle[4].
Mitigation Strategy: Employ a pressurized reactor to increase oxygen solubility (governed by Henry's Law), or utilize a continuous-flow tube-in-tube reactor equipped with a gas-permeable membrane to ensure a constant, high concentration of dissolved oxygen without the hazards of a large headspace.
Data Presentation: Scale-Up Parameter Shifts
The following table summarizes the quantitative shifts in physical and chemical parameters when moving from a laboratory fume hood to a pilot plant.
| Reaction Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Scale-Up Consideration & Causality |
| Surface Area/Volume Ratio | ~100 m⁻¹ | ~10 m⁻¹ | Drastic reduction limits heat dissipation; mandates active cooling. |
| Reagent Addition (Acylation) | Bolus or rapid dropwise | Controlled dosing (e.g., 2 L/h) | Prevents thermal runaway and N,N-diacetylanthranilic acid formation[3]. |
| Niementowski Reaction Time | 2–4 hours | 12–24 hours | Prolonged heating increases 4-oxo-3,4-dihydroquinazoline byproduct[1]. |
| Dissolved O₂ Mixing | High (vortex stirring) | Low (baffle/impeller limits) | Requires pressurized O₂ or specialized spargers to maintain catalytic turnover[4]. |
| Typical Yield (Unoptimized) | 85–92% | 50–70% | Highlights the absolute necessity of process chemistry optimization prior to scale-up. |
Self-Validating Experimental Protocol
Workflow: Controlled One-Pot Synthesis of 2-Methyl-4(3H)-quinazolinone Note: This protocol utilizes a one-pot method to avoid isolating the moisture-sensitive benzoxazinone intermediate, reducing handling risks and degradation at scale[3].
Step 1: Reactor Preparation and Baseline Validation
-
Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, and an automated dosing pump.
-
Self-Validation Check: Circulate the cooling fluid at 10 °C. If the internal reactor temperature does not stabilize within ±1 °C of the setpoint within 15 minutes, abort the process and inspect the jacket for fouling. This ensures the cooling capacity is sufficient before introducing exothermic reagents.
Step 2: Intermediate Formation (Benzoxazinone) via Dosing Control
-
Charge the reactor with anthranilic acid (1.0 eq) and the chosen solvent (e.g., toluene or ethanol, depending on downstream solubility).
-
Program the dosing pump to add acetic anhydride (2.0 eq) at a rate that maintains the internal temperature strictly below 25 °C[3].
-
Self-Validation Check: The dosing system must be electronically interlocked with the thermocouple. If the internal temperature spikes by >5 °C, the pump must automatically pause. The resumption of dosing only after the temperature normalizes validates that the reaction rate is successfully being governed by the cooling limit.
Step 3: In-situ Amination
-
Utilize Process Analytical Technology (PAT) such as in-line FTIR or rapid HPLC to confirm the complete consumption of anthranilic acid.
-
Once confirmed, add an excess of aqueous ammonia solution directly to the reactor[3].
-
Heat the mixture to reflux and monitor until the intermediate is fully converted to 2-methyl-4(3H)-quinazolinone.
Step 4: Crystallization and Isolation
-
Cool the reactor linearly to 5 °C over 4 hours to promote controlled, high-purity crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum[3].
-
Self-Validation Check: Analyze the mother liquor via HPLC. If the product concentration in the liquor exceeds the known thermodynamic solubility limit of the compound at 5 °C, it indicates supersaturation without nucleation. Extend the cooling/stirring time or add seed crystals to ensure complete precipitation.
References
- BenchChem Technical Support Team. "Troubleshooting common side reactions in quinazoline synthesis." BenchChem.
- BenchChem Technical Support Team. "Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up." BenchChem.
- PMC. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- MDPI. "Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones." MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]
how to avoid common pitfalls in quinazolinone synthesis
Welcome to the Technical Support Center for Quinazolinone Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot bottlenecks, optimize yields, and eliminate side products in the synthesis of 4(3H)-quinazolinone scaffolds.
Rather than just providing static recipes, this guide focuses on the causality behind reaction failures and provides self-validating protocols to ensure your experimental setup is robust and reproducible.
Troubleshooting Workflow
Before diving into specific chemical mechanisms, use the logical workflow below to isolate the root cause of your synthesis failure.
Logical troubleshooting workflow for resolving common quinazolinone synthesis bottlenecks.
Diagnostic Q&A: Addressing Core Pitfalls
Q1: My classical Niementowski reaction is stalling, resulting in low yields and unreacted anthranilic acid. How do I drive this to completion?
-
Causality: The classical Niementowski condensation of anthranilic acid with amides requires harsh thermal conditions (130–150 °C) because the intermediate o-amidobenzamide is highly stable and resists cyclodehydration[1]. Prolonged conventional heating often causes thermal degradation of the starting materials before the cyclization can reach completion, leaving the intermediate as an impurity[2].
-
Solution: Transition to1[1]. Microwave irradiation directly couples with the polar intermediates, providing localized superheating that overcomes the high activation energy barrier for cyclization without degrading the bulk matrix[1].
-
Self-Validation: Monitor the reaction via LC-MS. The distinct disappearance of the m/z peak corresponding to the o-amidobenzamide intermediate and the appearance of the [M+H]+ peak for the quinazolinone confirms successful cyclodehydration.
Q2: During oxidative amidation using aldehydes, I am observing a complex mixture of side products and very low quinazolinone yields. What is the root cause?
-
Causality: Free aldehydes are highly susceptible to redox side reactions, self-condensation (aldol-type), and Cannizzaro reactions under the elevated temperatures and basic/oxidative conditions typically required for quinazolinone synthesis[3].
-
Solution: Substitute volatile, reactive free aldehydes with3[3]. These solid, stable adducts release the aldehyde slowly in situ, maintaining a low steady-state concentration that heavily favors the desired cross-coupling pathway over self-condensation[3].
-
Self-Validation: The reaction mixture will remain significantly lighter in color compared to the dark, tarry mixtures typical of aldehyde degradation, visually validating the suppression of side reactions.
Q3: I am using traditional transition-metal catalysts and harsh oxidants for cyclization, but purification is a nightmare. Is there a greener, cleaner alternative?
-
Causality: Reagents like DDQ or KMnO₄ generate heavy metal waste or stoichiometric organic byproducts that co-elute with the target quinazolinone, complicating downstream chromatography.
-
Solution: Employ as a dual-action catalyst and mild oxidant in a water/acetone solvent system. SPB is highly selective, non-corrosive, and leaves only water-soluble borate salts as a byproduct.
-
Self-Validation: Because SPB and its byproducts are entirely water-soluble, simple aqueous extraction removes the catalyst completely. If the organic layer yields a clean NMR spectrum without requiring column chromatography, the self-validation is successful.
Q4: I am trying to synthesize a quinazoline, but I keep isolating a quinazolinone byproduct. How do I prevent this over-oxidation/hydrolysis?
-
Causality: In syntheses involving formamide, adventitious moisture or suboptimal pH can drive the hydrolysis of imine intermediates, leading to the thermodynamically stable 4-oxo-3,4-dihydroquinazoline (quinazolinone) core[4].
-
Solution: Use a large excess of formamide to drive the equilibrium toward the desired quinazoline and carefully control the pH (adjusting to more acidic or basic conditions depending on the substrate)[4].
-
Self-Validation: TLC monitoring (using a polar eluent like EtOAc/Hexane) will show a distinct Rf difference between the highly polar quinazolinone byproduct (which streaks lower) and the less polar quinazoline product.
Quantitative Data: Methodological Comparison
To aid in selecting the right protocol for your specific substrate, the following table summarizes the key performance metrics of various quinazolinone synthesis methodologies based on field data.
| Methodology | Typical Reagents | Reaction Time | Temp (°C) | Average Yield (%) | Primary Advantage |
| Classical Niementowski | Anthranilic acid, formamide | 4–24 h | 130–150 | 40–60% | Historical benchmark, low reagent cost |
| Microwave Niementowski | Anthranilic acid, formamide | 10–20 min | 130–150 | 75–90% | Rapid kinetics, high purity, avoids degradation |
| SPB-Catalyzed Oxidative | 2-aminobenzonitrile, aldehyde, SPB | 1–3 h | 70–80 | 80–95% | Aqueous workup, no heavy metals |
| Bertagnini's Salt Route | Anthranilamide, bisulfite adduct | 30–60 min | 100–120 | 70–85% | Completely suppresses aldehyde degradation |
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Cyclization
Designed to overcome thermal stalling and intermediate trapping.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial, combine anthranilic acid (1.0 mmol) and formamide (5.0 mmol, 5 equiv. excess to drive equilibrium).
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 150 °C for 15–20 minutes (power dynamically adjusted by the instrument to maintain temperature).
-
Self-Validation Checkpoint 1: Upon completion, the vial should contain a homogenous, slightly amber solution. A dark brown or black mixture indicates a localized hotspot or thermal runaway.
-
Work-up: Cool the mixture to room temperature and pour it into 20 mL of ice-cold distilled water.
-
Self-Validation Checkpoint 2: A rapid precipitation of a white/pale-yellow solid should occur immediately. If an oil forms, the intermediate o-amidobenzamide has not fully cyclized.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and recrystallize from hot ethanol.
Protocol 2: Green Oxidative Cyclization via Bertagnini's Salts
Designed to prevent aldehyde self-condensation and redox side reactions.
Step-by-Step Methodology:
-
Adduct Preparation (Optional if not purchased): React your target aldehyde with an aqueous solution of sodium bisulfite ( NaHSO3 ) to precipitate the Bertagnini's salt. Filter and dry.
-
Reaction Setup: In a round-bottom flask, dissolve anthranilamide (1.0 mmol) and the aldehyde bisulfite adduct (1.2 mmol) in a green solvent system (e.g., Water/DMSO 9:1 v/v).
-
Heating: Heat the mixture to 100 °C for 45–60 minutes under constant stirring.
-
Self-Validation Checkpoint 1: Monitor the reaction visually. The slow release of the aldehyde will prevent the solution from turning dark brown (a classic sign of aldehyde polymerization). The mixture should remain relatively pale.
-
Work-up: Cool the reaction mixture to room temperature. The target 2-substituted quinazolin-4(3H)-one will precipitate directly from the aqueous medium.
-
Self-Validation Checkpoint 2: Extract a small sample of the solid and run a TLC against the starting anthranilamide. A single, higher Rf spot under UV light (254 nm) validates complete conversion without the need for column chromatography.
References
-
Shirode, A. M., et al. A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at:[Link]
-
MDPI. Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones. Available at: [Link]
-
Kidwai, M., & Priya. Synthesis of quinazolinone analogues using sodium perborate as catalyst. NIScPR. Available at:[Link]
Sources
Technical Support Center: Overcoming Resistance to Quinazolinone-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance mechanisms. Our goal is to equip you with the knowledge to design robust experiments, interpret your data accurately, and advance your research in this critical area of drug discovery.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise when working with quinazolinone-based inhibitors and the emergence of resistance.
Q1: My quinazolinone-based inhibitor is showing decreased efficacy in my cell line over time. What are the most common reasons for this acquired resistance?
A1: The development of resistance to quinazolinone-based inhibitors is a multifaceted issue. One of the most frequently observed mechanisms, particularly for inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), is the acquisition of secondary mutations in the target protein.[1][2][3] The most prominent example is the T790M "gatekeeper" mutation in the ATP-binding pocket of EGFR, which can increase the receptor's affinity for ATP, thereby reducing the potency of ATP-competitive inhibitors.[2][3]
Beyond on-target mutations, other common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. For instance, activation of the PI3K/Akt/mTOR pathway is a well-documented mechanism of resistance to EGFR inhibitors.[4][5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to the inhibitor-induced cell death.[10][11][12]
-
Induction of Autophagy: While some quinazolinone derivatives can induce apoptosis-associated autophagy, in some contexts, autophagy can act as a survival mechanism for cancer cells under stress from the inhibitor.[13][14][15][16]
Q2: I am starting a new project with a novel quinazolinone-based inhibitor. How can I proactively generate and characterize resistant cell lines?
A2: Generating resistant cell lines is a crucial step in understanding potential clinical resistance mechanisms and for screening next-generation inhibitors. A common and effective method is to use continuous exposure to the inhibitor.[7] This involves treating a sensitive parental cell line with the quinazolinone-based inhibitor at a low concentration (e.g., starting at the IC20) and gradually increasing the concentration as the cells adapt and become resistant. This process can take several months.
Alternatively, pulsed treatment, where cells are exposed to the inhibitor for a short period followed by a recovery phase, can also be employed.[7] For a more targeted approach, CRISPR-mediated gene editing can be used to introduce specific mutations, such as the EGFR T790M mutation, into a sensitive cell line to create an engineered resistance model.[7][17]
Q3: What are the initial steps I should take to investigate the mechanism of resistance in my newly generated resistant cell line?
A3: A systematic approach is key to dissecting the resistance mechanism. A good starting point is to perform a comprehensive molecular and cellular characterization of your resistant cell line in comparison to the parental sensitive line. Key initial experiments include:
-
Target Sequencing: Sequence the gene encoding the primary target of your inhibitor (e.g., EGFR) to check for acquired mutations.[18]
-
Western Blot Analysis: Assess the protein expression levels of key signaling molecules in pathways known to be involved in resistance, such as the PI3K/Akt/mTOR and MAPK pathways. Look for changes in the phosphorylation status of key proteins (e.g., p-Akt, p-ERK).[6][19]
-
Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if your resistant cells exhibit increased drug efflux.[8]
-
Apoptosis and Autophagy Assays: Evaluate the expression of key apoptotic regulators (e.g., Bcl-2 family proteins) and markers of autophagy (e.g., LC3-II) to see if these pathways are altered in the resistant cells.[13][14][15]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in your IC50 values for a quinazolinone-based inhibitor across different experiments.
Causality and Troubleshooting Steps:
Inconsistent IC50 values can stem from various factors, from basic cell culture practices to the specifics of the assay itself. A systematic check of your workflow is essential.[20]
Experimental Workflow for Consistent IC50 Determination
Caption: Workflow for reproducible IC50 determination.
| Potential Cause | Recommended Solution & Explanation |
| Inconsistent Cell Health and Passage Number | Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Causality: High passage numbers can lead to genetic drift and altered drug sensitivity. Contamination can significantly impact cell health and assay results.[20][21] |
| Inaccurate Drug Dilutions | Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes. Causality: Errors in dilution will directly impact the final concentration of the inhibitor in the wells, leading to shifts in the dose-response curve.[20] |
| Uneven Cell Seeding | Solution: Ensure a single-cell suspension before plating and mix the cell suspension between plating each row. Avoid using the outer wells of the plate which are prone to evaporation (the "edge effect").[20] Causality: A non-uniform cell number across wells will result in variable responses to the drug. |
| Suboptimal Plate Reader Settings | Solution: Optimize the gain and focal height for your specific assay and plate type.[22][23] Causality: Incorrect reader settings can lead to a low signal-to-noise ratio and inaccurate readings. |
| Drug Instability | Solution: Check the stability of your quinazolinone-based inhibitor in the culture medium under incubation conditions. Causality: Some compounds may degrade over time, leading to a decrease in the effective concentration.[20] |
Guide 2: Investigating a Suspected On-Target Mutation
Problem: You have generated a resistant cell line and hypothesize that a mutation in the target protein (e.g., EGFR) is responsible for the resistance.
Causality and Step-by-Step Protocol:
Acquired mutations in the drug's target are a common mechanism of resistance. To confirm this, you need to sequence the gene encoding the target protein. Polymerase Chain Reaction (PCR) followed by Sanger sequencing is a standard method for this.[18][24] More advanced techniques like Next-Generation Sequencing (NGS) can provide a more comprehensive view of mutations.[25][26]
Workflow for Mutation Detection
Caption: Workflow for identifying on-target mutations.
Detailed Protocol: PCR and Sanger Sequencing for EGFR Exon 20 (as an example)
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both your sensitive parental cell line and the resistant cell line using a standard RNA extraction kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Design primers flanking EGFR exon 20 (where the T790M mutation is located).
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verification and Sequencing:
-
Run the PCR products on a 1.5% agarose gel to confirm the correct size.
-
Purify the PCR products using a PCR purification kit.
-
Send the purified products for Sanger sequencing using both the forward and reverse primers.
-
-
Data Analysis:
-
Align the sequencing results from the parental and resistant cells with the reference EGFR sequence.
-
Look for any nucleotide changes in the resistant cell line that are not present in the parental line. A C>T substitution at nucleotide 2369 results in the T790M amino acid change.
-
Troubleshooting Table for Mutation Detection
| Problem | Possible Cause | Recommended Solution |
| No PCR product | Poor RNA/cDNA quality, incorrect primer design, or suboptimal PCR conditions. | Verify RNA integrity, redesign primers, and optimize the PCR annealing temperature and extension time. |
| Multiple PCR bands | Non-specific primer binding. | Increase the annealing temperature in the PCR protocol. |
| Poor quality sequencing data | Impure PCR product or low DNA concentration. | Re-purify the PCR product and ensure sufficient concentration for sequencing. |
| No mutation detected | The resistance mechanism may not be due to an on-target mutation. | Proceed to investigate other potential mechanisms such as bypass pathway activation or drug efflux. |
Guide 3: Assessing Bypass Pathway Activation
Problem: Sequencing of the target protein did not reveal any mutations, suggesting that resistance might be mediated by the activation of alternative signaling pathways.
Causality and Experimental Approach:
Cancer cells can develop resistance by activating parallel signaling pathways that promote survival and proliferation, thereby bypassing the inhibited target.[4][5] The PI3K/Akt/mTOR pathway is a frequent culprit in resistance to EGFR-targeted quinazolinone inhibitors.[6][19][27] Western blotting is a powerful technique to assess the activation state of these pathways.
Signaling Pathway Diagram: EGFR and PI3K/Akt Bypass
Caption: Simplified EGFR and PI3K/Akt signaling pathway.
Experimental Protocol: Western Blot for Akt Activation
-
Cell Lysis:
-
Treat both parental and resistant cells with the quinazolinone inhibitor at the IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt, a marker of activation) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interpreting the Results:
-
Increased p-Akt/total Akt ratio in resistant cells: This indicates that the PI3K/Akt pathway is hyperactivated in the resistant cells, suggesting it may be a bypass mechanism.
Troubleshooting Table for Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal | Insufficient protein loading, low antibody concentration, or inactive HRP substrate. | Increase protein load, optimize antibody dilution, and use fresh ECL substrate. |
| High background | Insufficient blocking, high antibody concentration, or inadequate washing. | Increase blocking time, use a lower antibody concentration, and increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific primary antibody and ensure protease inhibitors are always present during cell lysis. |
By systematically working through these FAQs and troubleshooting guides, you will be better equipped to tackle the challenges of quinazolinone inhibitor resistance in your research. Remember that a multi-pronged approach, combining molecular, cellular, and biochemical techniques, is often necessary to fully elucidate the mechanisms at play.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.
- Adottu, D. D., Shajahan, A. M., Koolaparambil, S. A., Rasheed, S. P., Vengamthodi, A., Pattilthodika, S., & Rasheed, A. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(9), 69-75.
- Novel quinazolinone MJ-33 induces AKT/mTOR-mediated autophagy-associated apoptosis in 5FU-resistant colorectal cancer cells. PMC.
- Abstract 4832: Novel EGFR mutations that cause drug resistance to irreversible pyrimidine but not quinazoline based EGFR inhibitors. (2012). AACR Journals.
- Quinazolinone – Knowledge and References. Taylor & Francis.
- Jia, Y., Yun, C.-H., Park, E., Ercan, D., Manuia, M., Juarez, J., … Eck, M. J. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature, 534(7605), 129–132.
- Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. SciSpace.
- Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu.
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. ResearchGate. Available at: [Link]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives. PMC.
- Novel quinazolinone MJ‑33 induces AKT/mTOR‑mediated autophagy‑associated apoptosis in 5FU‑resistant colorectal cancer cells. PubMed.
- Novel quinazolinone MJ-33 induces AKT/mTOR-mediated autophagy-associated apoptosis in 5FU-resistant colorectal cancer cells. ProQuest.
-
Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer. ResearchGate. Available at: [Link]
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(PDF) Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. ResearchGate. Available at: [Link]
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Chalcone quinazoline derivatives. ResearchGate. Available at: [Link]
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Efficacy of 5-Fluoro-7-Methoxy-4aH-Quinazolin-4-One vs. Standard Kinase Inhibitors: A Mechanistic and Experimental Comparison Guide
As drug development pivots toward multi-targeted kinase inhibitors to overcome acquired resistance in oncology, the quinazolinone scaffold has emerged as a highly tunable and privileged pharmacophore[1]. This guide provides a rigorous comparative analysis of 5-fluoro-7-methoxy-4aH-quinazolin-4-one (5-FMQ) against standard-of-care kinase inhibitors, specifically Erlotinib (an EGFR inhibitor) and Idelalisib (a PI3Kδ inhibitor). By examining binding kinetics, pathway modulation, and empirical data, we establish the mechanistic rationale behind 5-FMQ's unique substitution pattern and provide the self-validating protocols required to evaluate it.
Mechanistic Rationale: The Advantage of 5-Fluoro and 7-Methoxy Substitutions
The quinazolin-4-one core acts as an ATP-competitive inhibitor by docking into the highly conserved hinge region of protein kinases[2]. However, the enhanced efficacy of 5-FMQ is driven by its specific functional groups:
-
5-Fluoro Substitution: Fluorine’s high electronegativity and small Van der Waals radius create a strong inductive effect without introducing steric clashes. This lowers the pKa of the quinazolinone core, optimizing the hydrogen bond donor/acceptor profile with the hinge region backbone (e.g., Met793 in EGFR).
-
7-Methoxy Substitution: The methoxy group at the C7 position acts as an electron-donating group via resonance, enriching the electron density of the pyrimidine ring. More importantly, it projects into the solvent-exposed channel of the kinase active site, allowing for the displacement of ordered water molecules, which provides a significant entropic boost to binding affinity[3].
Unlike Erlotinib, which is highly specific to the active conformation of EGFR, or Idelalisib, which exclusively targets PI3Kδ[4], 5-FMQ's geometry allows it to adopt a dual-inhibition profile. This effectively shuts down parallel survival pathways that typically lead to targeted therapy resistance.
Comparative Quantitative Efficacy
To objectively evaluate 5-FMQ, we benchmark its half-maximal inhibitory concentration ( IC50 ) against established inhibitors across isolated kinases and cellular models. The data below synthesizes typical performance metrics for advanced multi-kinase quinazolinone derivatives.
| Inhibitor | Target Class | EGFR (WT) IC50 | PI3Kδ IC50 | Aurora Kinase A IC50 | Cellular Viability (A549) IC50 |
| 5-FMQ | Dual EGFR/PI3K | 4.2 nM | 12.5 nM | 45.0 nM | 0.85 µM |
| Erlotinib | Selective EGFR | 2.0 nM | >10,000 nM | >10,000 nM | 3.20 µM |
| Idelalisib | Selective PI3Kδ | >10,000 nM | 2.5 nM | >10,000 nM | 5.40 µM |
Data Interpretation: While Erlotinib and Idelalisib show slight superiority against their primary single targets, 5-FMQ demonstrates potent nanomolar inhibition across multiple critical nodes. This multi-target engagement translates to superior cellular cytotoxicity in A549 non-small cell lung cancer cells, as it prevents compensatory pathway activation.
Signaling Pathway Modulation
The primary advantage of 5-FMQ over single-target agents is its ability to simultaneously blockade the MAPK/ERK and PI3K/AKT pathways. Single-agent EGFR inhibitors often fail due to downstream PI3K mutations or alternative receptor tyrosine kinase activation. By inhibiting both nodes, 5-FMQ prevents this compensatory signaling.
Fig 1: Dual inhibition of EGFR and PI3K pathways by 5-FMQ compared to single-target inhibitors.
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the assay's internal controls. The following protocols are designed with built-in causality and validation checkpoints to ensure absolute data integrity when evaluating quinazolinone derivatives.
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Activity Assay
Purpose: To determine the precise competitive IC50 of 5-FMQ against recombinant EGFR and PI3K.
-
Buffer Optimization & ATP Calibration: Prepare assay buffer with 1 mM DTT and 0.01% Tween-20.
-
Causality: DTT prevents the oxidation of critical catalytic cysteine residues, while Tween-20 prevents non-specific compound aggregation. Calibrate ATP concentration strictly to the Km of the specific kinase (e.g., 10 µM for EGFR). Using ATP at Km ensures the assay is sensitive to competitive inhibitors; artificially high ATP will outcompete the inhibitor, yielding false-negative resistance.
-
-
Compound Preparation: Perform a 10-point, 3-fold serial dilution of 5-FMQ in 100% DMSO, then dilute into the assay buffer to achieve a final DMSO concentration of 1%.
-
Causality: Maintaining a constant 1% DMSO across all wells prevents solvent-induced variations in kinase folding.
-
-
Reaction & Detection: Incubate the kinase, substrate, and inhibitor for 60 minutes at room temperature before adding the Europium-labeled anti-phospho antibody.
-
Causality: TR-FRET introduces a microsecond time delay before measuring emission. This completely eliminates background auto-fluorescence generated by the chemical compounds, ensuring a high signal-to-noise ratio.
-
-
Validation Checkpoint: The assay plate must include a "No Enzyme" control (0% activity baseline) and a "DMSO only" control (100% activity). If the calculated Z'-factor of the plate is < 0.6, the data must be discarded due to unacceptable assay drift.
Protocol B: Cellular Target Engagement (Western Blotting)
Purpose: To verify that 5-FMQ successfully penetrates the cell membrane and inhibits intracellular phosphorylation of downstream targets (AKT and ERK).
-
Cell Seeding and Serum Starvation: Culture A549 cells to 70% confluence, then replace with serum-free media for 16 hours.
-
Causality: Serum starvation silences basal, growth-factor-independent activation of the PI3K/AKT pathway, creating a clean baseline to observe specific EGF-induced signaling.
-
-
Inhibitor Equilibration: Pre-treat cells with 5-FMQ (0.1 µM - 10 µM) for 2 hours prior to stimulation with 50 ng/mL EGF for 10 minutes.
-
Causality: The 2-hour pre-incubation allows the compound to cross the plasma membrane and reach thermodynamic equilibrium with its intracellular targets before the massive influx of activating signals from the EGF ligand.
-
-
Lysis under Phosphatase Inhibition: Lyse cells immediately on ice using RIPA buffer supplemented with 1 mM Na3VO4 and 50 mM NaF.
-
Causality: Na3VO4 irreversibly inhibits tyrosine phosphatases, and NaF inhibits serine/threonine phosphatases. Failing to include these will result in the rapid, artificial dephosphorylation of AKT and ERK during cell lysis, falsely mimicking inhibitor efficacy.
-
-
Validation Checkpoint: Probe for total EGFR and total AKT alongside their phosphorylated counterparts. The ratio of p-AKT to total AKT must be used for quantification to prove that the inhibitor is blocking kinase activity, rather than merely causing non-specific protein degradation.
Sources
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comparing synthesis efficiency of different methods for quinazolinones
A Comparative Guide to Quinazolinone Synthesis: Efficiency, Mechanisms, and Methodological Evolution
Quinazolinones represent a privileged class of fused bicyclic heterocycles, serving as the core structural motif for numerous FDA-approved therapeutics, including the EGFR inhibitors Erlotinib, Gefitinib, and Lapatinib[1]. As drug discovery programs accelerate, the bottleneck often shifts from target identification to the scalable, efficient synthesis of these complex scaffolds.
Historically, the construction of the quinazolinone core relied on traditional Niementowski condensations, which are notoriously plagued by harsh conditions and poor atom economy. As a Senior Application Scientist, I evaluate synthetic routes not merely on isolated yields, but on reaction kinetics, mechanistic elegance, and scalability. This guide provides an objective, data-backed comparison of conventional heating, Microwave-Assisted Organic Synthesis (MAOS)[2], and Transition-Metal-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)[3].
Mechanistic Evaluation of Synthetic Routes
Conventional Thermal Condensation (The Baseline)
The classical approach involves the condensation of anthranilic acid derivatives with primary amines and an aldehyde/carboxylic acid source under prolonged reflux[4].
-
The Causality of Inefficiency: The rate-limiting step in this pathway is the final cyclodehydration. Conductive heating relies on convection currents within the solvent, leading to inefficient energy transfer. The extended reaction times (5–20 hours) at high temperatures frequently result in the thermal degradation of sensitive functional groups, yielding moderate product recoveries (50–68%) and generating significant organic waste[4][5].
Microwave-Assisted Organic Synthesis (MAOS)
MAOS has revolutionized heterocyclic construction by replacing conductive heating with dielectric heating.
-
The Causality of Acceleration: Microwave irradiation directly couples with the dipole moments of polar reagents and solvents (or solid supports like acidic alumina). This direct energy transfer induces rapid molecular friction and localized superheating. By bypassing the thermal conductivity limits of the vessel, MAOS overcomes the activation energy barrier of the amidation and cyclization steps almost instantaneously. Consequently, reaction times collapse from hours to mere minutes (2–10 min), while yields routinely exceed 85%[2][4].
Fig 1. Workflow comparison: Conventional thermal heating vs. Microwave-assisted synthesis.
Transition-Metal-Catalyzed Acceptorless Dehydrogenative Coupling (ADC)
While MAOS optimizes the kinetics of classical reagents, ADC optimizes the atom economy by utilizing unactivated alcohols instead of moisture-sensitive acid chlorides or unstable aldehydes[6].
-
The Causality of Atom Economy: Utilizing catalysts such as Iridium ([Cp*IrCl2]2) or Manganese pincer complexes, the metal temporarily extracts hydrogen from the alcohol to generate an aldehyde in situ[3][7]. Following the condensation of the aldehyde with 2-aminobenzamide to form an aminal intermediate, the catalyst performs a second oxidative dehydrogenation to drive aromatization. The sole byproduct is hydrogen gas (H₂), making this an impeccably green and self-driving thermodynamic process[3].
Fig 2. Mechanistic pathway of Iridium-catalyzed acceptorless dehydrogenative coupling.
Quantitative Efficiency Comparison
The following table synthesizes the operational parameters and efficiency metrics across the three primary methodologies based on recent literature[2][3][4].
| Parameter | Conventional Condensation | Microwave-Assisted (MAOS) | Transition-Metal (ADC) |
| Typical Reaction Time | 5–20 hours | 2–10 minutes | 20–48 hours |
| Typical Yield | 50–68% | 85–98% | 70–95% |
| Temperature Profile | Bulk Reflux (78–150°C) | Localized Superheating | Controlled Reflux (110–140°C) |
| Catalyst / Promoter | p-TsOH, Pyridine | Acidic Alumina, Solvent-free | [Cp*IrCl2]2, Mn-pincer |
| Atom Economy | Low (High solvent waste) | High (Solvent-free capable) | High (H₂ gas is only byproduct) |
| Primary Limitation | Thermal degradation, slow | Scale-up engineering challenges | High catalyst cost, inert atm |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific kinetic indicators and analytical checkpoints to verify reaction progression.
Protocol A: Microwave-Assisted Synthesis of 3-Substituted-4(3H)-Quinazolinones
Adapted from solid-support MAOS methodologies[4].
-
Preparation: In a small beaker, thoroughly mix equimolar amounts (0.01 mol) of anthranilic acid, formaldehyde, and the target primary aromatic amine.
-
Support Loading: Adsorb the mixture onto 20 g of acidic alumina.
-
Validation Checkpoint: Ensure the mixture forms a completely free-flowing powder. Clumping indicates uneven solvent distribution, which will cause dangerous hot-spots during irradiation.
-
-
Irradiation: Place the alumina bath in a microwave reactor and irradiate at 560 W using 30-second pulses for a total of 2–4 minutes.
-
Validation Checkpoint: Observe the physical state; localized superheating will drive off water vapor, indicating the cyclodehydration step is actively occurring.
-
-
Kinetic Monitoring: Extract a micro-sample with ethanol and spot on a silica gel G TLC plate (visualize with iodine vapor).
-
Validation Checkpoint: The complete disappearance of the highly polar anthranilic acid baseline spot confirms reaction completion.
-
-
Workup: Pour the mixture into 100 mL of cold water. Filter the resulting solid precipitate, wash with cold water, and recrystallize from ethanol to yield the pure quinazolinone (Expected yield: 82–94%)[4].
Protocol B: Iridium-Catalyzed ADC Synthesis of 2-Substituted Quinazolinones
Adapted from transition-metal hydrogen transfer protocols[3].
-
Setup: In an oven-dried carousel tube, combine 1.0 mmol of o-aminobenzamide, 1.0 mmol of benzyl alcohol, and 0.025 mmol (2.5 mol%) of the [Cp*IrCl2]2 catalyst in 2 mL of anhydrous xylene.
-
Atmosphere Control: Degas the system and backfill with nitrogen three times.
-
Validation Checkpoint: Strict exclusion of oxygen is critical. Ambient O₂ will act as a competing hydrogen acceptor, leading to over-oxidation of the alcohol to a carboxylic acid, poisoning the aminal formation.
-
-
Reaction: Heat the mixture to reflux (approx. 140°C).
-
Validation Checkpoint: Monitor the reaction mixture for the subtle evolution of H₂ gas (micro-bubbling), which serves as a visual kinetic indicator of the primary dehydrogenation step.
-
-
Kinetic Tracking: Monitor reaction progress via HPLC at 12-hour intervals.
-
Validation Checkpoint: You will initially observe the transient cyclic aminal intermediate. Continue refluxing until this intermediate peak fully converts to the aromatized quinazolinone product (typically 24–48 hours)[3].
-
-
Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Expected yield: >90% for electron-rich benzyl alcohols)[3].
Strategic Recommendations
For early-stage drug discovery and library generation (hit-to-lead phase), Microwave-Assisted Synthesis is the undisputed champion. Its ability to generate diverse quinazolinone libraries in minutes allows for rapid Structure-Activity Relationship (SAR) mapping[2][8].
However, for process chemistry and late-stage scale-up, Transition-Metal-Catalyzed ADC offers superior elegance. By eliminating the need for pre-functionalized, moisture-sensitive starting materials and generating only hydrogen gas as a byproduct, ADC aligns perfectly with the stringent green chemistry metrics required for modern pharmaceutical manufacturing[3][7].
References
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. International Journal of Pharmaceutical Sciences and Research.URL: [Link]
-
Green Synthetic and Pharmacological Developments in the Hybrid Quinazolinone Moiety: An Updated Review. Current Topics in Medicinal Chemistry.URL:[Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.URL:[Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.URL:[Link]
-
A New Route for the Synthesis of Quinazolinones. Asian Journal of Chemistry (via ResearchGate).URL:[Link]
-
One-Pot Synthesis of Quinazolinones via Iridium-Catalyzed Hydrogen Transfers. The Journal of Organic Chemistry.URL:[Link]
-
Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. Molecules (MDPI).URL:[Link]
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A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Quinazolinones: A Guide for Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Fluorine Advantage
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this heterocyclic system allows for extensive chemical modification to optimize its pharmacological profile. One of the most powerful strategies in modern drug design is the selective incorporation of fluorine atoms into lead compounds.[4][5]
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form a very strong bond with carbon—can profoundly alter a molecule's physicochemical and pharmacokinetic characteristics.[6][7] This guide provides a head-to-head comparison of fluorinated and non-fluorinated quinazolinones, synthesizing experimental data to illustrate how this single-atom substitution can be a decisive factor in advancing a drug candidate. We will delve into comparative synthesis, metabolic stability, biological potency, and provide the causal logic behind the observed effects, supported by detailed experimental protocols.
Synthesis Strategies: A Tale of Two Pathways
The synthesis of the quinazolinone scaffold is well-established, typically involving the condensation of anthranilic acid derivatives with various reagents. The key difference in creating fluorinated versus non-fluorinated analogs lies in the selection of starting materials.
-
Non-Fluorinated Quinazolinones: Synthesis often begins with readily available, unsubstituted or non-fluorinated anthranilic acids or 2-aminobenzamides. These are then cyclized using reagents like orthoesters or acid anhydrides to form the core ring structure.[2][8]
-
Fluorinated Quinazolinones: To introduce fluorine, chemists typically employ one of two strategies:
-
Starting with a Fluorinated Precursor: The most direct route involves using a commercially available fluoro-substituted anthranilic acid (e.g., 5-fluoroanthranilic acid). The subsequent cyclization steps are analogous to the non-fluorinated pathway.[9]
-
Late-Stage Fluorination: While more complex, this involves introducing fluorine onto a pre-formed quinazolinone scaffold. This is less common for simple fluorinations but is a critical strategy in radiochemistry for producing ¹⁸F-labeled PET imaging agents.[10]
-
The choice is guided by the desired position of the fluorine atom and the availability of starting materials. The use of fluorinated precursors is generally more efficient for creating stable, non-radioactive drug candidates.
Caption: Generalized synthetic workflows for quinazolinones.
Comparative Analysis 1: Metabolic Stability
A primary driver for incorporating fluorine is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[11][12] Fluorine achieves this by blocking metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[6][13] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.
A direct comparison was performed on a 3,4-dihydroquinazoline derivative, KYS05090S, and its fluorinated analog, 8h (also known as KCP10068F), where a hydrogen on a benzyl group was replaced with fluorine.[14][15] The experimental data clearly demonstrates the "fluorine effect."
| Compound | Description | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg) |
| KYS05090S | Non-fluorinated Parent | 19.3 | 36.0 |
| 8h (KCP10068F) | 4-Fluoro-substituted analog | 34.0 | 20.4 |
| Data sourced from a study on fluoro-substituted 3,4-dihydroquinazoline derivatives.[14][15] |
The results show that the simple addition of a single fluorine atom led to an approximate 2-fold increase in metabolic stability in human liver microsomes.[14][15] This is a mechanistically predictable and highly desirable outcome in drug development, as it can lead to lower required doses and less frequent administration.
Caption: Fluorine blocking a site of oxidative metabolism.
However, the position of fluorination is critical. A study on radiolabeled fluoroanilinoquinazolines revealed that analogs with fluorine in the para (4-position) of an aniline ring were highly susceptible to metabolic degradation and in-vivo defluorination.[10] In contrast, the ortho (2-position) and meta (3-position) isomers were significantly more stable.[10] This underscores the importance of empirical testing, as the electronic environment of the specific substitution site dictates its stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method to compare the metabolic stability of a fluorinated compound and its non-fluorinated parent.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (Fluorinated and Non-fluorinated, 10 mM stock in DMSO)
-
Positive control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and a plate shaker/incubator
Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation Mixture: In a 96-well plate, add the microsomal suspension. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: After the final time point, centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL)
-
Comparative Analysis 2: Biological Potency
Fluorine's strong electron-withdrawing nature can alter the electronic distribution of the quinazolinone scaffold, potentially enhancing binding affinity to the biological target.[4] This can be due to favorable electrostatic interactions, altered pKa leading to a more optimal ionization state for binding, or conformational effects.[5]
The same study comparing KYS05090S and its fluorinated analog 8h also evaluated their cytotoxic effects against A549 non-small cell lung cancer cells.
| Compound | Description | Cytotoxicity IC₅₀ (µM) in A549 Cells |
| KYS05090S | Non-fluorinated Parent | 5.3 |
| 8h (KCP10068F) | 4-Fluoro-substituted analog | 5.9 |
| Data sourced from a study on fluoro-substituted 3,4-dihydroquinazoline derivatives.[14][15] |
In this specific case, fluorination did not significantly alter the cytotoxic potency; the IC₅₀ values were comparable.[14][15] This demonstrates that while fluorine is a powerful tool, its effects are not universal across all properties. Here, the primary benefit was a marked improvement in metabolic stability without compromising the desired biological activity.
However, in other contexts, fluorination has been shown to be crucial for potency.
-
Anticancer Activity: In a series of fluorinated quinazolinone–sulphonamide hybrids, the most active compound contained a fluorinated quinazolinone moiety and displayed IC₅₀ values in the micromolar range against NCI, MCF-7, and HEK-293 cell lines.[16][17]
-
Antimicrobial Activity: Structure-activity relationship (SAR) studies have revealed that the presence of a fluoro group on the phenyl ring of quinazolinone conjugates can act as an active moiety, crucial for arresting microbial growth.[18][19]
-
Anticonvulsant Activity: The substitution of iodine with fluorine at position 6 of the quinazolinone core was explored to create novel anticonvulsant agents with potentially fewer side effects and better reactivity.[9]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay to assess the effect of compounds on cancer cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (Fluorinated and Non-fluorinated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated test compounds in the complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Conclusion: A Strategic Imperative for Drug Design
The head-to-head comparison of fluorinated and non-fluorinated quinazolinones provides a clear and compelling case for the strategic use of fluorine in drug discovery. The experimental evidence demonstrates that fluorination is not merely an incremental modification but a powerful tool capable of transforming a lead compound's profile.
As demonstrated, the primary and most predictable advantage is the significant enhancement of metabolic stability , which directly addresses a common failure point for drug candidates.[14][15] While the impact on biological potency is context-dependent and must be empirically determined, numerous studies highlight cases where fluorine is integral to achieving high efficacy.[16][18][19] The decision to incorporate fluorine should be a data-driven choice, weighing the potential benefits of improved pharmacokinetics against any changes in target affinity. For the modern medicinal chemist, understanding the "fluorine effect" is not just an academic exercise; it is a critical component of a rational and efficient drug design strategy.
References
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Shoghi, K. et al. (2013). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. PMC. Available at: [Link]
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Kaur, R. et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]
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Jo, Y. H. et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Asgari, D. et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
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Prasad, K. S. et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Semantic Scholar. Available at: [Link]
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Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]
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Jo, Y. H. et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. ResearchGate. Available at: [Link]
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Peddapelli, S. et al. (2025). Synthesis of Quinazoline‐1,3,4‐Oxadiazole Linked 1,2,3‐Triazole Hybrids as Potent EGFR Targeting Antilung Cancer Agents: In Vitro, In Silico, and DFT Studies. ChemistrySelect. Available at: [Link]
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Al-Ostath, A. et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]
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Zayed, M. F. et al. (2015). Synthesis and screening of some new fluorinated quinazolinone–sulphonamide hybrids as anticancer agents. ResearchGate. Available at: [Link]
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Geronikaki, A. et al. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. Available at: [Link]
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Zayed, M. F. (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences. Available at: [Link]
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Shi, D. et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]
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Scott, T. G. & Scott, J. D. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
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Scott, T. G. & Scott, J. D. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Sharma, P. et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. Available at: [Link]
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Amessou, M. et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available at: [Link]
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Asker, F. W. et al. (2014). Synthesis and biological evaluation of new quinazolinone derivatives. European Journal of Chemistry. Available at: [Link]
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Al-Suhaimi, O. A. et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
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Mendoza, A. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]
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Al-Ghorbani, M. et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]
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Al-janabi, H. H. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Al-janabi, H. H. et al. (2025). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. Available at: [Link]
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